Moxidectin

Catalog No.
S536074
CAS No.
113507-06-5
M.F
C37H53NO8
M. Wt
639.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxidectin

CAS Number

113507-06-5

Product Name

Moxidectin

IUPAC Name

(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1

InChI Key

YZBLFMPOMVTDJY-LSGXYNIPSA-N

SMILES

Array

solubility

Insoluble

Synonyms

5-hydroxymilbemycin beta7, CL 301,423, CL 301423, Cydectin, milbemectin, milbemycin, milbemycin A3, milbemycin A4, milbemycin alpha1, milbemycin alpha10, milbemycin alpha11, milbemycin alpha13, milbemycin alpha14, milbemycin alpha15, milbemycin alpha2, milbemycin alpha3, milbemycin alpha4, milbemycin alpha5, milbemycin alpha6, milbemycin alpha7, milbemycin alpha8, milbemycin alpha9, milbemycin B, milbemycin beta1, milbemycin beta12, milbemycin beta2, milbemycin beta3, milbemycin D, milbemycins, moxidectin

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Isomeric SMILES

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C

The exact mass of the compound Moxidectin is 639.37712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Endectocides, Milbemycins -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Pharmacokinetic Profile of Moxidectin: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters in Humans

Moxidectin exhibits dose-proportional pharmacokinetics and is characterized by a large volume of distribution and a prolonged elimination half-life, which underpins its long-acting efficacy in treating parasitic infections like onchocerciasis and strongyloidiasis. [1]

Table 1: Key Pharmacokinetic Parameters of this compound in Human Populations
Parameter Healthy Adults / Reference O. volvulus-Infected Adults S. stercoralis-Infected Adults
Tmax ~ 4 hours [1] ~ 4 hours [1] Delayed absorption with lag-time [2]
Terminal Half-life (t1/2) 20 - 48 days [2] 17.7 - 23.3 days [1] High clearance reported [2]
Volume of Distribution (Vd/F) ~3000 L (Reference) [2] Information Specific to Infected Population Not Provided in Sources Information Specific to Infected Population Not Provided in Sources
Clearance (CL/F) 3.5 L/hour [3] Information Specific to Infected Population Not Provided in Sources 4.47 L/h (for 70 kg individual) [2]
Dose Proportionality Yes (AUC and Cmax) [1] Yes (AUC and Cmax) [1] Model-based simulations conducted [2]

Note: The volume of distribution (Vd/F) and clearance (CL/F) are reported as "apparent" parameters (denoted by /F) as they are calculated following oral administration.

Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide methodological context for the pharmacokinetic data, here are the experimental protocols from pivotal clinical studies.

Protocol: Population PK in S. stercoralis-Infected Adults

This study characterized population pharmacokinetics using a nonlinear mixed-effects modeling approach. [2]

  • Study Design: A PPK study was embedded in a randomized, single-blinded, placebo-controlled, dose-escalation phase IIa trial in Laos. [2]
  • Participants: 96 S. stercoralis-infected adults. [2]
  • Dosing: Single oral doses of 2, 4, 6, 8, 10, or 12 mg of this compound administered as 2 mg tablets. [2]
  • Sample Collection: Eight micro blood samples were collected from each participant via finger puncture at pre-dose, 2, 4, 6, 7 hours, and 1, 3, 7, and 28 days post-dose. Volumetric microsampling (Mitra 30 µL) was used. [2]
  • Bioanalysis: this compound concentrations in dried blood samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay was linear between 1.5 ng/mL and 250 ng/mL. [2]
  • Data Analysis: A PPK model was developed using nonlinear mixed-effects modeling. Body weight was incorporated as a covariate using allometric scaling. [2]
Protocol: PK in O. volvulus-Infected Adults

This study employed a traditional non-compartmental analysis to establish fundamental PK parameters. [1]

  • Study Design: A single-center, ivermectin-controlled, double-blind, randomized, single-ascending-dose study in Ghana. [1]
  • Participants: 98 O. volvulus-infected individuals (men and women aged 18-60 years). [1]
  • Dosing: Participants were randomized to receive a single dose of 2, 4, or 8 mg this compound. [1]
  • Sample Collection: Plasma samples were collected pre-dose and at multiple intervals up to 12 months (for 2/4 mg) and 18 months (for 8 mg) post-dose, allowing for accurate characterization of the terminal phase. [1]
  • Bioanalysis: this compound plasma concentrations were determined using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [1]
  • Data Analysis: Standard non-compartmental methods were used to determine PK parameters like AUC0-∞, Cmax, and terminal half-life. [1]

Pharmacokinetic Property Visualization

The distinctive pharmacokinetic profile of this compound can be visualized as a process flow, highlighting the factors influencing its distribution and persistence.

G Start Oral Administration A Rapid Absorption Tmax ≈ 4 hours Start->A B High Lipophilicity (log P = 5.4) A->B C Large Volume of Distribution (Vd ~3000 L) B->C D High Tissue Penetration (esp. Adipose Tissue) C->D E Poor P-glycoprotein Substrate Reduced Biliary/Renal Efflux C->E F Long Terminal Half-life (t1/2 ≈ 20-48 days) D->F Contributes to E->F Contributes to G Sustained Antiparasitic Activity F->G

Comparative Pharmacokinetics and Clinical Implications

  • Fixed vs. Weight-Based Dosing: Population PK modeling and simulations in S. stercoralis-infected adults demonstrated that a simple fixed-dose strategy results in equivalent drug exposure variability compared to weight-based dosing. This supports the use of fixed dosing in large-scale treatment programs, simplifying logistics. [2]
  • Infected vs. Healthy Populations: The population PK study found higher clearance in S. stercoralis-infected adults compared to previously reported data from healthy subjects. This highlights the importance of conducting PK studies in the target patient population, as physiological changes from infection can alter drug disposition. [2]
  • Mechanism of Long Half-life: The prolonged half-life is attributed to this compound's high lipophilicity, leading to extensive tissue distribution and slow release from lipid stores, and its low affinity for the drug transporter P-glycoprotein, which reduces its biliary and renal excretion. [2] [1]

References

Comprehensive Technical Analysis of Moxidectin Metabolism via CYP450 Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Therapeutic Significance

Moxidectin is a second-generation macrocyclic lactone of the milbemycin class that has gained importance in antiparasitic therapy, particularly since its 2018 FDA approval for the treatment of onchocerciasis (river blindness) in patients aged 12 years and older. This semisynthetic methoxine derivative of nemadectin is characterized by its broad-spectrum activity against both endo- and ectoparasites, with demonstrated efficacy against nematodes, insects, and acari. The chemical structure of this compound differs from other macrocyclic lactones through the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25, and a unique methoxime moiety at carbon 23. These structural modifications contribute to its distinct pharmacokinetic properties, including enhanced lipophilicity (log P = 5.4) compared to ivermectin (log P = 4.3), which promotes a larger volume of distribution and longer elimination half-life. [1] [2]

The clinical significance of this compound has increased in the context of growing concerns about resistance to ivermectin, which has been the mainstay of mass drug administration programs for onchocerciasis for decades. Clinical studies have demonstrated this compound's superiority over ivermectin in terms of the extent and duration of reduction of skin microfilariae density, suggesting its potential to accelerate progress toward elimination of onchocerciasis transmission in endemic areas. The molecular mechanism of action involves selective binding to the parasite's GABA-A and glutamate-gated chloride ion channels, which are essential for neuromuscular function in invertebrates. This binding results in increased membrane permeability to chloride ions, leading to flaccid paralysis of the parasite. Notably, this compound is a poor substrate for P-glycoprotein, which may contribute to its enhanced absorption and reduced excretion compared to other macrocyclic lactones. [1] [2]

CYP450-Mediated Metabolic Pathways

Primary Metabolic Routes

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with the CYP3A family playing a predominant role. Studies have identified several enzymatic modifications in humans and nematodes, with the major metabolic transformations occurring through C29-30 and C14-mono-hydroxymethyl reactions, predominantly catalyzed by cytochrome CYP3A and CYP2B isoforms. Additional metabolites formed include O-demethyl-dihydroxy derivatives, though these represent minor pathways. Importantly, the majority of this compound residue found in tissues remains as the unchanged parent compound, indicating that metabolism constitutes a relatively minor elimination pathway compared to direct excretion. This limited metabolism contributes to the extended half-life and prolonged anthelmintic activity observed in clinical settings. The metabolic stability of this compound is further enhanced by its poor affinity for P-glycoprotein efflux transporters, which typically facilitate the elimination of xenobiotics from systemic circulation. [1]

Comparative Metabolism Across Species

Table: this compound Metabolism Across Different Species

Species Key Metabolic Enzymes Major Metabolites Experimental System
Human CYP3A, CYP2B C29-30-mono-hydroxyl, C14-mono-hydroxyl, O-demethyl-dihydroxy Liver microsomes, clinical samples
Cattle CYP3A28, CYP3A38 Not fully characterized Liver microsomes, in vivo studies
Haemonchus contortus Cytochrome P450 (unspecified) Single metabolite (unidentified) Adult worm homogenates
Mouse CYP3A, CYP2B Similar to human metabolites Plasma samples, in vitro models

Research across species reveals both conserved and divergent metabolic pathways for this compound. In cattle, which represent an important veterinary application, CYP3A isoforms (specifically CYP3A28 and CYP3A38) have been identified as playing significant roles in this compound metabolism. A notable finding comes from studies in the parasitic nematode Haemonchus contortus, where incubation of the susceptible isolate with [14C] this compound resulted in the production of a single metabolite that was inhibited by carbon monoxide, confirming the involvement of cytochrome P450 systems in nematode metabolism of this compound. Importantly, this metabolite did not match those previously described in vertebrates, suggesting species-specific metabolic pathways that may have implications for drug selectivity and potential resistance mechanisms. This interspecies variation underscores the importance of careful extrapolation when translating metabolic data between veterinary and human applications. [3] [4]

Quantitative Pharmacokinetic Profile

Key Pharmacokinetic Parameters

Table: Pharmacokinetic Parameters of this compound in Humans

Parameter 2 mg Dose 4 mg Dose 8 mg Dose Notes
AUC0-∞ (days*ng/mL) 26.7-31.7 39.1-60.0 99.5-129.0 Dose-proportional increase
Cmax (ng/mL) 16.2-17.3 33.4-35.0 55.7-74.4 Peak concentration 4 hours post-dose
Tmax (hours) 4 4 4 Consistent across doses
Terminal Half-life (days) 20.6 17.7 23.3 Mean values
Apparent Clearance (L/hour) 3.5 3.5 3.5 Consistent across doses

This compound demonstrates favorable pharmacokinetic properties for antiparasitic therapy, characterized by dose-proportional exposure, rapid absorption, and an extended elimination half-life. Following oral administration in patients with Onchocerca volvulus infection, maximum plasma concentrations are achieved approximately 4 hours after dosing, indicating relatively rapid absorption. The area under the curve (AUC) and maximum concentration (Cmax) values show dose-proportional increases across the 2 mg to 8 mg dose range, with no evidence of saturation kinetics within this range. The terminal half-life of approximately 20 days is significantly longer than that of ivermectin (approximately 3-5 days), contributing to this compound's sustained antiparasitic effect and potentially allowing for extended treatment intervals in mass drug administration programs. This prolonged half-life is attributed to this compound's high lipophilicity and extensive tissue distribution, particularly into adipose tissue, which serves as a reservoir for gradual release back into systemic circulation. [1] [2]

Pharmacokinetic-Pharmacodynamic Relationship

The extended half-life of this compound directly correlates with its prolonged suppression of microfilarial density observed in clinical trials. Pharmacodynamic studies have demonstrated that this compound maintains undetectable microfilarial levels in skin for significantly longer durations than ivermectin, which aligns with its pharmacokinetic profile. This relationship supports the potential for this compound to provide extended protection against onchocerciasis transmission in endemic areas. Importantly, pharmacokinetic parameters have been shown to be independent of infection severity, as measured by the density of onchocerciasis parasites in the skin, suggesting consistent drug exposure across patient populations with varying parasite burdens. The large volume of distribution (approximately 1.2 L/kg) contributes to extensive tissue penetration, potentially enhancing efficacy against tissue-dwelling parasites, while the low clearance rate ensures sustained therapeutic concentrations. [1] [2]

Experimental Methodologies for Metabolic Studies

Bioanalytical Method Development

The development of robust bioanalytical methods is crucial for accurate quantification of this compound and its metabolites in biological matrices. A validated LC-MS/MS method has been established for the determination of this compound in human, monkey, and mouse plasma. This method utilizes an ACE C18 column (50 × 3.0 mm, 3 μm) with isocratic elution employing 0.1% acetic acid and methanol-acetonitrile (1:1, v/v) as the mobile phase. Quantification is achieved using MS/MS with an electrospray ionization source operating in negative multiple reaction monitoring (MRM) mode. The MRM precursor ion → product ion transitions are monitored at m/z 638.40 → 236.30 for this compound and m/z 871.50 → 565.35 for abamectin, which serves as the internal standard. This method demonstrates linear response over the concentration range of 0.1-1000 ng/mL in plasma with a correlation coefficient (r²) of 0.997 or better, with both within- and between-day precision (RSD) and accuracy within acceptable limits per FDA guidelines. [5]

The experimental workflow for this compound metabolism studies typically involves sample preparation through protein precipitation, followed by chromatographic separation and mass spectrometric detection. The high sensitivity and specificity of this LC-MS/MS method allow for reliable quantification of this compound in metabolic stability studies and pharmacokinetic investigations. The method has been successfully applied to in vitro metabolic stability assessments, enabling characterization of this compound's metabolic fate in different experimental systems. This bioanalytical approach provides the necessary foundation for understanding the drug's metabolic profile and for supporting clinical pharmacokinetic studies in various populations. [5]

G cluster_0 Bioanalytical Phase cluster_1 Application Phase SamplePreparation Sample Preparation (Protein Precipitation) LC LC SamplePreparation->LC Separation Extracted Sample MS MS Separation->MS Detection Analytes Separated DataAnalysis Data Analysis Linear Range: 0.1-1000 ng/mL r² ≥ 0.997 Detection->DataAnalysis Quantification Data MetabolicStability Metabolic Stability Assessment In Vitro Systems DataAnalysis->MetabolicStability Metabolic Profile

Experimental workflow for this compound bioanalysis and metabolic assessment

In Vitro Metabolic Systems

In vitro approaches are essential for characterizing this compound metabolism and identifying the specific enzymes involved. Several experimental systems have been employed, including hepatic microsomes from various species, recombinant CYP450 enzymes, and homogenates of parasitic nematodes. These systems allow for controlled investigation of metabolic pathways and the contribution of specific CYP450 isoforms to this compound biotransformation. In hepatic microsome studies, incubation conditions typically involve phosphate buffer (pH 7.4), NADPH-generating system as a cofactor, and specific CYP450 inhibitors or antibodies to elucidate the roles of individual enzymes. Time- and protein-dependent metabolite formation is monitored to determine kinetic parameters and metabolic rates. [3] [4]

For parasitic nematodes, studies have utilized adult worm homogenates to investigate species-specific metabolism. In one such study with Haemonchus contortus, homogenates equivalent to 1g of nematodes were incubated with 5μg [14C] this compound at 37°C for 24 hours. Metabolites were separated by HPLC with radiodetection, and the role of cytochrome P450 was confirmed through carbon monoxide inhibition experiments. These in vitro systems provide valuable insights into potential resistance mechanisms, as enhanced metabolic capability in parasitic nematodes could contribute to reduced drug sensitivity. Furthermore, comparative studies across species help identify conserved versus species-specific metabolic pathways, informing drug development and resistance management strategies. [4]

Research Implications and Future Directions

Clinical Relevance and Drug Interactions

The metabolic profile of this compound has important implications for its clinical use and potential drug-drug interactions. As CYP3A4 is the primary enzyme responsible for this compound metabolism in humans, co-administration with strong inhibitors of this enzyme (e.g., ketoconazole, ritonavir, clarithromycin) may potentially increase systemic exposure to this compound. Conversely, inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) could potentially reduce this compound concentrations, though the clinical significance of these interactions requires further investigation due to this compound's complex pharmacokinetics and extensive tissue distribution. Importantly, in contrast to ivermectin, this compound is a poor substrate for P-glycoprotein, which may reduce its susceptibility to drug interactions mediated by this efflux transporter and potentially contribute to its enhanced absorption and prolonged tissue retention. [1] [6]

The long elimination half-life of this compound (approximately 20 days) presents both advantages and considerations for clinical use. From a therapeutic perspective, this extended half-life supports sustained antiparasitic activity and potentially longer treatment intervals, which could be beneficial in mass drug administration programs for neglected tropical diseases. However, this property also necessitates careful consideration in the event of adverse reactions, as drug persistence may prolong resolution of side effects. The favorable safety profile observed in clinical trials to date suggests that this compound is generally well-tolerated, with adverse events primarily related to inflammatory responses to dying parasites (Mazzotti reactions) similar to those seen with ivermectin, though sometimes more frequent due to this compound's enhanced microfilaricidal activity. [1] [2]

Research Gaps and Future Perspectives

Despite advances in understanding this compound metabolism, several research gaps remain. The specific CYP450 isoforms involved in human metabolism have not been fully characterized, particularly the relative contributions of CYP3A4 versus CYP3A5 and CYP2B6. Additionally, the potential for genetic polymorphisms in these enzymes to influence this compound pharmacokinetics and treatment response warrants investigation, as such variability could impact drug efficacy and safety across diverse populations. Further research is needed to fully characterize the structures and potential activity of this compound metabolites, as current knowledge is limited regarding whether these metabolites contribute to therapeutic or toxic effects. [1] [7]

Future research directions should include comprehensive metabolite identification using advanced analytical techniques, such as high-resolution mass spectrometry, to fully elucidate metabolic pathways. Pharmacogenomic studies could help identify genetic factors influencing this compound metabolism and response, potentially guiding personalized treatment approaches. Additionally, further investigation of metabolism-based resistance mechanisms in parasitic nematodes is crucial for understanding and mitigating potential resistance development. As this compound represents an important alternative in the context of increasing ivermectin resistance, understanding the comparative metabolism of these two macrocyclic lactones may provide insights for optimizing treatment strategies and developing next-generation anthelmintic agents. [8] [7]

Conclusion

References

Moxidectin GABA receptor potentiation vs ivermectin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Neurotoxicity & GABA Receptor Activity

Parameter Ivermectin Moxidectin Context & Significance
In Vivo Neurotoxicity (LD₅₀ in P-gp deficient mice) 0.46 µmol/kg [1] 2.3 µmol/kg [1] Demonstrates this compound is less toxic in vivo, even with impaired blood-brain barrier [1].
Brain-to-Plasma Concentration Ratio Higher [1] Lower [1] This compound enters the brain more slowly, contributing to its safer profile [1].
Toxic Brain Concentration ~210-270 pmol/g [1] ~740-1380 pmol/g [1] Higher this compound brain concentrations are required to produce toxicity [1].
Max. Potentiation of GABA Response (on α1β2γ2 receptors) 413.7 ± 66.1% [1] 257.4 ± 40.6% [1] Ivermectin is a more potent allosteric activator of this specific GABA receptor subtype [1].
Hill Coefficient (on α1β2γ2 receptors) 1.52 ± 0.45 [1] 0.34 ± 0.56 [1] Suggests differences in cooperative binding; ivermectin shows positive cooperativity [1].
Effect on Native Tonic GABA Currents Not specifically studied in search results Potentiates in a dose-dependent manner [2] [3] This compound selectively enhances extrasynaptic GABA receptors, which mediate tonic inhibition [2].
Effect on Native Phasic GABA Currents Not specifically studied in search results No effect [2] [3] This compound does not affect synaptic GABAergic transmission [2].

The divergent safety profiles stem from two key factors: differential brain penetration and distinct receptor-level actions.

Mechanisms of Action and Toxicity

The following diagram illustrates the key mechanisms that account for the differences in neurotoxicity between ivermectin and this compound.

G BBB Blood-Brain Barrier (BBB) Pgp P-glycoprotein (P-gp) Efflux Pump BBB->Pgp IVM_Entry Ivermectin Pgp->IVM_Entry Restricted less effectively MOX_Entry This compound Pgp->MOX_Entry Restricted more effectively Brain Brain Tissue IVM_Entry->Brain Higher accumulation MOX_Entry->Brain Lower accumulation GABA_Recep GABA-A Receptor Brain->GABA_Recep Tonic Tonic Current GABA_Recep->Tonic this compound: Potentiates Selectively Phasic Phasic Current GABA_Recep->Phasic Ivermectin: Stronger Potentiation NetEffect_MOX Net Effect: Lower Neurotoxicity Tonic->NetEffect_MOX NetEffect_IVM Net Effect: Higher Neurotoxicity Phasic->NetEffect_IVM

The diagram shows two primary mechanisms for differing neurotoxicity. First, P-glycoprotein (P-gp) interaction at the blood-brain barrier restricts brain penetration; this compound is a less efficient P-gp substrate and enters the brain more slowly than ivermectin [1]. Second, GABA-A receptor effects differ; this compound selectively enhances tonic GABA currents in hippocampal neurons without affecting phasic currents [2] [3], while ivermectin causes greater potentiation of GABA-induced responses on specific receptor subtypes like α1β2γ2 [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

In Vivo Toxicity and Brain Accumulation Assessment [1]
  • Animal Model: Used wild-type and Mdr1ab(-/-) mice (P-gp deficient).
  • Dosing: Drugs administered subcutaneously at increasing doses. Survival was monitored for 14 days to determine LD₅₀.
  • Tissue Concentration Measurement: At defined time points post-administration, plasma and brain samples were collected. Drug concentrations were quantified using validated analytical methods (e.g., HPLC) to calculate brain-to-plasma ratios.
Ex Vivo Electrophysiology on Native GABA Receptors [2]
  • Preparation: Acute brain slices (350 µm) containing the hippocampal CA1 region were obtained from rodents.
  • Recording: Whole-cell voltage-clamp recordings were made from pyramidal neurons.
  • Solution: Bath application of artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (TTX) to block action potentials.
  • Protocol:
    • Neurons were voltage-clamped at +10 mV to record miniature inhibitory postsynaptic currents (mIPSCs).
    • After a stable baseline was established, this compound was applied to the bath.
    • Tonic current was measured as the shift in holding current after application of a GABAA receptor antagonist (e.g., gabazine). Phasic currents (mIPSCs) were analyzed for amplitude, frequency, and decay kinetics.
In Vitro GABA Receptor Modulation Assay [1]
  • Expression System: Xenopus laevis oocytes injected with cRNA for rat α1β2γ2 GABAA receptor subunits.
  • Recording: Two-electrode voltage clamp technique.
  • Protocol:
    • A sub-saturating concentration of GABA was applied to elicit a control current.
    • Co-application of GABA with various concentrations of ivermectin or this compound was performed.
    • The potentiation of the GABA-induced current was calculated relative to the control response. Data were fitted to a dose-response model to determine maximum potentiation and Hill coefficient.

Key Takeaways for Drug Development

  • Broader Safety Margin: this compound's lower neurotoxicity, even in individuals with compromised blood-brain barrier function, is a significant clinical advantage [1].
  • Distinct Pharmacodynamic Profiles: The drugs are not interchangeable; this compound's selective effect on tonic currents may offer a unique therapeutic window [2].
  • Influence of Pharmacokinetics: this compound's higher lipophilicity and larger volume of distribution contribute to its longer half-life, which can be beneficial for sustained antiparasitic activity but requires thorough assessment for cumulative CNS effects [4] [5].

References

Quantitative Tissue Residue Profile of Moxidectin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on moxidectin concentrations in various tissues from two pivotal animal studies.

Species Tissue Key Findings on Concentration & Depletion Study Details

| Sheep [1] | Fat (Adipose) | Highest concentrations at all time points; indicates it is a target tissue. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Liver | Intermediate concentrations. | | | | Muscle | Lowest concentrations throughout the study period. | | | | Injection Site | Low residual concentrations, indicating adequate absorption. | | | Cattle [2] | Abomasal Mucosa | Concentrations higher than in plasma. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Intestinal Mucosa | Concentrations higher than in plasma; high correlation with plasma concentrations. | | | | Skin | Concentrations higher than in plasma; higher in dermis than hypodermis. | | | | Bile & Faeces | Large concentrations excreted; Mean Residence Time (MRT) in bile was 11.3 days. | |

Experimental Protocols for Tissue Residue Analysis

The following methodologies are derived from the cited studies and can serve as a reference for protocol design.

1. Animal Dosing and Sample Collection (Sheep Study) [1]

  • Animals: 35 parasite-free Lincoln sheep.
  • Treatment: Subcutaneous injection on the inner thigh with a formulation containing 0.5% w/v this compound at a dose rate of 0.2 mg/kg body weight.
  • Sample Collection: Animals were sacrificed in randomly selected groups at weekly intervals from day 21 to day 49 post-treatment. Tissue samples (muscle, fat, liver, injection site) were collected.
  • Control: Three non-treated animals were sacrificed to provide blank tissue samples for analytical validation.

2. Sample Analysis via HPLC (Sheep & Cattle Studies) [1] [2]

  • Extraction: Tissues and fluids were extracted using organic solvents.
  • Clean-up: Extracts were purified, a process that likely involved liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering matrix components [3].
  • Derivatization: Samples were chemically derivatized to enhance detection sensitivity.
  • Analysis: Processed samples were analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method was validated for specificity, accuracy, and precision.
  • Modern Methods: More recent analyses often use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and specificity [3] [4].

Physicochemical Properties Influencing Distribution

The tissue distribution pattern of this compound is directly influenced by its fundamental physicochemical properties [3]:

  • High Lipophilicity: The reported n-octanol/water partition coefficient (Log P) is 58,300, explaining its high affinity for and accumulation in adipose tissues.
  • Low Aqueous Solubility: It is practically insoluble in water.
  • pKa: The calculated pKa is 12.8 ± 1.0.

Workflow for Tissue Residue Depletion Study

The following diagram illustrates the general experimental workflow for determining this compound's tissue residue profile, as described in the studies.

start Study Design a Animal Dosing (Subcutaneous Injection) start->a b Sacrifice & Tissue Collection (at Pre-defined Time Points) a->b c Sample Homogenization & Extraction (Organic Solvent) b->c d Sample Clean-up (Liquid-Liquid or SPE) c->d e Chemical Derivatization d->e f Instrumental Analysis (HPLC-FLD or LC-MS/MS) e->f g Data Analysis & Residue Depletion Profile f->g

Experimental workflow for this compound tissue residue analysis

Key Insights for Drug Development Professionals

  • Tissue-Specific Targeting: this compound's high volume of distribution and affinity for gastrointestinal mucosa and skin underpin its efficacy against both endo- and ectoparasites [2].
  • Withdrawal Period Considerations: The significantly higher and more persistent concentrations in fat and liver are critical for establishing appropriate meat withdrawal times in food-producing animals [1].
  • Analytical Advancements: While older studies used HPLC, current best practice for residue analysis employs LC-MS/MS, which provides superior selectivity and sensitivity for confirming analyte identity and quantity in complex matrices [3] [4].

References

Moxidectin endectocide spectrum nematodes insects acari

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry and Pharmacology

Moxidectin is a semi-synthetic methoxime derivative of nemadectin, a compound produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus [1] [2]. It belongs to the milbemycin class of macrocyclic lactones.

  • Mechanism of Action: Its primary mode of action is the binding to glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells [1] [2] [3]. This binding causes hyperpolarization by increasing the inflow of chloride ions, leading to flaccid paralysis and death of the parasite [1] [4].
  • Key Differentiator - P-glycoprotein Interaction: A critical feature that distinguishes this compound from other MLs like ivermectin is that it is a poor substrate for P-glycoproteins (P-gps) [1]. P-gps are cellular transport proteins that can pump drugs out of cells, contributing to resistance and neurotoxicity in mammals with P-gp deficiencies. Because this compound is less affected by these pumps, it maintains higher and more prolonged concentrations in parasite tissues, which can enhance its efficacy against some ML-resistant parasites and improve its safety profile in susceptible animals [1].

The following diagram illustrates the mechanism of action of this compound and its key pharmacokinetic differentiator.

parasite_mechanism MOX This compound Glut Glutamate-gated Chloride Channel MOX->Glut GABA GABA-gated Chloride Channel MOX->GABA Pgp P-glycoprotein (P-gp) Pump MOX->Pgp Poor Substrate Cl Massive Chloride (Cl⁻) Influx Glut->Cl GABA->Cl Paralysis Hyperpolarization & Flaccid Paralysis Cl->Paralysis Death Parasite Death Paralysis->Death

This compound paralyzes parasites by activating chloride channels and is less efficiently removed by P-gp pumps.

Pharmacokinetic Profile

This compound's high lipophilicity leads to broad tissue distribution, particularly in fat, which acts as a reservoir, contributing to its long elimination half-life and sustained antiparasitic activity [1].

The table below compares the pharmacokinetic parameters of this compound and ivermectin after oral administration in horses, highlighting this compound's superior persistence [1].

Pharmacokinetic Parameter Ivermectin (0.2 mg/kg) This compound (0.4 mg/kg)
Cmax (ng/mL) 44.0 (± 23.1) 70.4 (± 10.7)
Tmax (day) 0.38 (± 0.24) 0.37 (± 0.19)
Half-Life (day) 4.25 (± 0.29) 23.11 (± 11.0)
AUC (μg·day/mL) 132.7 (± 47.3) 363.6 (± 66.0)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area Under the Curve, a measure of total drug exposure.

This favorable profile translates into a longer egg reappearance period in treated animals, allowing for fewer treatments per year and reduced selection pressure for anthelmintic resistance [1].

Analytical and Experimental Methodology

For drug development and pharmacokinetic studies, robust and sensitive analytical methods are essential. Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been established as a reliable technique for quantifying this compound in biological samples [5].

A validated method for determining this compound in rat plasma used the following protocol [5]:

  • Sample Preparation: A simplified liquid-liquid extraction.
  • Chromatography: An Agilent Zorbax Eclipse Plus C18 column with an isocratic mobile phase of 10mM ammonium formate with 0.1% formic acid and acetonitrile (10:90) at a flow rate of 0.4 mL/min.
  • Mass Spectrometry: Detection in positive electrospray ionization (ESI) mode, monitoring the transition m/z 640.5→528.4 for this compound.

This method was validated over a linear range of 1.00–200 ng/mL, with a lower limit of quantification (LLOQ) of 1.00 ng/mL. It demonstrated excellent accuracy (100.1–103.6%) and precision (RSD <15%), making it suitable for sensitive pharmacokinetic studies [5].

References

Application Note: Determination of Moxidectin by HPLC-Fluorescence Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Moxidectin is a potent semi-synthetic macrocyclic lactone anthelmintic used in veterinary medicine and with promising potential for human use against parasitic infections like onchocerciasis (river blindness) [1] [2]. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue monitoring in food-producing animals, and ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a well-established and highly sensitive technique for quantifying this compound. This application note details a validated multiresidue method for determining this compound and related avermectins in tissues and plasma, which is reliable, sensitive, and reproducible [3] [4].

Principle of the Method

The core principle involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering substances. The purified extract is then derivatized to form a highly fluorescent compound, enabling sensitive detection using an HPLC-FLD system. The derivatization reaction typically uses trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI) to introduce a fluorescent moiety to the this compound molecule [3] [4] [1].

The following workflow outlines the major steps for sample preparation in both tissue and plasma analyses:

moxidectin_workflow cluster_tissue Tissue Analysis (e.g., Liver) cluster_plasma Plasma Analysis start Sample (Liver/Plasma) A1 Homogenize with Acetonitrile start->A1 Liver B1 Protein Precipitation or Automated SPE start->B1 Plasma A2 Solid-Phase Extraction (C18) A1->A2 C1 Derivatization with TFAA/NMI A2->C1 B1->C1 C2 HPLC-FLD Analysis C1->C2 end Quantification C2->end

Experimental Protocol

3.1. Materials and Reagents

  • Analytical Standards: this compound, Ivermectin (as Internal Standard) [1].
  • Solvents: Acetonitrile, Methanol, Water (all HPLC grade) [3] [1].
  • Derivatization Reagents: Trifluoroacetic anhydride (TFAA), N-Methylimidazole (NMI) [3] [4] [1].
  • Solid-Phase Extraction (SPE) Cartridges: C18 columns [3].

3.2. Equipment

  • HPLC system with a fluorescence detector.
  • Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [3].
  • Centrifuge, vortex mixer, and SPE vacuum manifold.

3.3. Detailed Procedure

Step 1: Sample Preparation

  • Liver Tissue (2g sample): Homogenize the sample with acetonitrile. Centrifuge and collect the supernatant [3].
  • Plasma (1ml sample): Use automated solid-phase extraction (e.g., Benchmate procedure) for sample preparation [4].

Step 2: Sample Cleanup (for tissue)

  • Pass the supernatant from the extraction through a pre-conditioned C18 SPE cartridge. Wash with an appropriate solvent (e.g., water or diluted methanol) and elute the analyte with a strong solvent like pure acetonitrile or methanol [3].

Step 3: Derivatization

  • Evaporate the purified eluent to complete dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a mixture of 100 µL of N-methylimidazole solution in acetonitrile and 150 µL of trifluoroacetic anhydride solution in acetonitrile [4] [1].
  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes at 65°C or as optimized) to form the fluorescent derivative [1].
  • Cool the reaction mixture and inject an aliquot directly into the HPLC system.

Step 4: HPLC-FLD Analysis

  • Mobile Phase: Acetonitrile/Methanol/Water or similar mixture [3] [1].
  • Flow Rate: 1.0 - 1.5 mL/min [3].
  • Fluorescence Detection: Set the excitation (Ex) and emission (Em) wavelengths. Two different wavelength pairs are commonly used in the literature:
    • Ex 361 nm / Em 465 nm [3]
    • Ex 383 nm / Em 447 nm [4]
  • Injection Volume: 10 - 50 µL.
Method Validation Data

The following table summarizes key validation parameters for the HPLC-FLD method as reported in the literature for different matrices.

Validation Parameter Bovine Liver [3] Cattle Plasma [4] Human Plasma [1]
Linear Range Not Specified 0.1 - 10 ng/mL 0.2 - 50 ng/mL
Limit of Quantification (LOQ) Below EU MRL 0.1 ng/mL 0.2 ng/mL
Mean Recovery 77.5% - 90.8% > 75% 89.5% - 101.8%
Precision (RSD) 2.7% - 7.7% < 7% (e.g., 6.95% at LOQ) < 10%
Troubleshooting and Tips
  • Low Recovery: Ensure the SPE cartridge is properly conditioned. Check the elution solvent strength and volume.
  • Poor Derivatization: Ensure reagents are fresh and free of moisture. Strictly control reaction time and temperature.
  • Matrix Interference: Optimize the sample cleanup procedure. Using an internal standard (e.g., Ivermectin) is critical to correct for analyte loss and derivatization efficiency variations [1].
Alternative Modern Method: UHPLC-MS/MS

While HPLC-FLD is highly sensitive, modern methods increasingly use UHPLC-MS/MS, offering advantages of simpler sample preparation, higher specificity, and no need for derivatization [5] [6]. A typical QuEChERS-based sample preparation workflow for tissue analysis is outlined below.

quechers_workflow Start Tissue Sample (e.g., Muscle, Liver) Step1 Extract with Acetonitrile Start->Step1 Step2 Add Salts (MgSO₄, NaCl) Liquid-Liquid Partitioning Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Collect Aliquot Step3->Step4 Step5 d-SPE Cleanup (MgSO₄, PSA, C18) Step4->Step5 Step6 Centrifuge & Collect Supernatant Step5->Step6 Step7 Analyze by UHPLC-MS/MS Step6->Step7 End Quantification Step7->End

Conclusion

The HPLC-FLD method provides a robust, sensitive, and reliable approach for quantifying this compound in various biological matrices. The protocol described here, utilizing derivatization with TFAA/NMI, has been successfully validated for application in pharmacokinetic studies and food residue monitoring. For laboratories equipped with mass spectrometers, UHPLC-MS/MS presents a powerful alternative that simplifies sample preparation and offers superior specificity [5] [6].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Moxidectin in Plasma and Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Moxidectin is a broad-spectrum anthelmintic belonging to the milbemycin class of macrocyclic lactones. It is extensively used in veterinary medicine and was approved for human treatment of onchocerciasis (river blindness) in 2018. The quantification of this compound in biological matrices is essential for pharmacokinetic studies, residue monitoring, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and ability to provide high-throughput analysis without the need for derivatization. These application notes consolidate optimized protocols for the precise and accurate quantification of this compound in plasma and various tissue matrices, supporting critical research and development activities.

Analytical Methodologies

Protocol 1: Quantification of this compound in Plasma Using UHPLC-MS/MS

This protocol, adapted from a 2024 study, details a robust method for determining this compound in rat plasma, which can be adapted for other animal species [1].

2.1.1 Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Pipette 50 µL of plasma sample into a microcentrifuge tube.
  • Internal Standard Addition: Add 10 µL of the internal standard (Avermectin B1a) working solution.
  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.
  • Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Collection: Transfer the clear supernatant to an autosampler vial for analysis.
2.1.2 UHPLC-MS/MS Conditions [1]
  • Chromatographic Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
  • Mobile Phase: A) 10 mM ammonium formate with 0.1% formic acid; B) Acetonitrile
  • Gradient: Isocratic elution with 10% A and 90% B
  • Flow Rate: 0.4 mL/min
  • Run Time: 5 minutes
  • Injection Volume: 10 µL
  • Column Temperature: 35°C
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Transitions (MRM):
    • This compound: m/z 640.5 → 528.4
    • Avermectin B1a (IS): m/z 890.7 → 305.3
Protocol 2: Quantification of this compound in Tissue Using UHPLC-MS/MS

This protocol, based on a validated method for lamb tissues, employs a modified QuEChERS approach for efficient extraction and cleanup [2].

2.2.1 Sample Preparation (Modified QuEChERS)
  • Homogenization: Homogenize tissue samples (muscle, liver, kidney, fat) thoroughly.
  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and 1 g of a mixture containing anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl).
  • Shaking and Centrifugation: Shake the mixture vigorously for 1 minute and centrifuge at 4,000 × g for 5 minutes.
  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 50 mg PSA sorbent.
  • Second Centrifugation: Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes.
  • Final Preparation: Dilute the purified supernatant with a suitable volume of mobile phase B, transfer to an autosampler vial, and inject into the LC-MS/MS system.
2.2.2 UHPLC-MS/MS Conditions [2]
  • Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
  • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile
  • Gradient: Programmed from 90% A to 99% B over the runtime.
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Transitions (MRM):
    • This compound: m/z 640.4 → 528.5 (Quantifier); m/z 640.4 → 498.5 (Qualifier)

The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma and tissue samples, from preparation to data analysis:

G cluster_0 Plasma Sample Preparation cluster_1 Tissue Sample Preparation Start Start Sample Preparation P1 Pipette 50 µL Plasma Start->P1 T1 Homogenize Tissue Start->T1 Matrix Selection P2 Add Internal Standard (Avermectin B1a) P1->P2 P3 Add 200 µL Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex (1 min) & Centrifuge (14,000 × g, 10 min, 4°C) P3->P4 P5 Collect Supernatant to Vial P4->P5 LC UHPLC-MS/MS Analysis P5->LC T2 Weigh 2.0 g Homogenate T1->T2 T3 Add 10 mL Acetonitrile & 1 g MgSO₄/NaCl Mix T2->T3 T4 Shake (1 min) & Centrifuge (4,000 × g, 5 min) T3->T4 T5 d-SPE Cleanup: 150 mg MgSO₄ + 50 mg PSA T4->T5 T6 Vortex (1 min) & Centrifuge (14,000 × g, 5 min) T5->T6 T7 Dilute Supernatant & Transfer to Vial T6->T7 T7->LC Data Data Analysis & Quantification LC->Data

Method Validation

The developed LC-MS/MS methods for this compound quantification have been rigorously validated according to accepted bioanalytical guidelines. Key validation parameters are summarized below.

Quantitative Validation Data

Table 1: Summary of Method Validation Parameters for this compound in Different Matrices

Validation Parameter Plasma (Rat) [1] Tissue (Lamb) [2]
Linear Range 1.00 – 200 ng/mL 2.5 – 100 ng/g (Muscle, Liver, Kidney); 10 – 400 ng/g (Fat)
Correlation Coefficient (r²) > 0.99 > 0.99
LLOQ 1.00 ng/mL 2.5 ng/g (Muscle, Liver, Kidney); 10 ng/g (Fat)
Accuracy (% Nominal) 100.1 – 103.6% 85 – 115%
Precision (% RSD) ≤ 7.2% (Intra-day); ≤ 6.4% (Inter-day) ≤ 15%
Extraction Recovery 94.1 – 98.0% Not Specified
Matrix Effect 91.2 – 96.2% Not Specified

Table 2: Stability of this compound in Rat Plasma Under Various Conditions [1]

Stability Condition Concentration Range (ng/mL) Accuracy (% Nominal) Precision (% RSD)
Short-Term (Ambient, 6h) 5.00 – 150 98.3 – 105.7% 0.4 – 4.6%
Freeze-Thaw (3 Cycles) 5.00 – 150 98.3 – 105.7% 0.4 – 4.6%
Processed (40°C, 1h) 5.00 – 150 98.3 – 105.7% 0.4 – 4.6%
Processed (Ambient, 2h) 5.00 – 150 98.3 – 105.7% 0.4 – 4.6%
Reconstituted (5°C, 24h) 5.00 – 150 98.3 – 105.7% 0.4 – 4.6%
Key Validation Findings

The validation data demonstrates that the described methods are reliable for bioanalysis. Key findings include:

  • Specificity: No significant interferences were observed at the retention times of this compound or the internal standard in blank matrices from multiple sources [1] [2].
  • Sensitivity: The low LLOQ of 1.00 ng/mL in plasma is suitable for detecting terminal phase concentrations in pharmacokinetic studies, given this compound's long half-life [3] [1].
  • Robustness: The excellent accuracy and precision across the validated ranges, coupled with the comprehensive stability profile, ensure the method's reliability for routine analysis of large sample batches.

Applications in Research

The validated LC-MS/MS methods have been successfully applied in various research contexts, providing critical data for drug development and food safety.

Pharmacokinetic Studies
  • Human PK: A study in individuals with Onchocerca volvulus infection using a validated HPLC-FD method (a complementary technique to LC-MS/MS) found that a single 8 mg oral dose of this compound resulted in a mean maximum plasma concentration (Cmax) of 55.7–74.4 ng/mL, reached 4 hours post-dose. The mean terminal half-life was 23.3 days, confirming its long-acting nature [3] [4].
  • Animal PK: Application of the UHPLC-MS/MS method in rats demonstrated its utility in evaluating novel formulations, such as this compound-loaded microspheres (MOX-MS), which showed a sustained-release profile characterized by a lower Cmax and a significantly prolonged half-life compared to a standard solution [1].
Tissue Residue Depletion
  • Food Safety Monitoring: The QuEChERS-based UHPLC-MS/MS method is critical for monitoring this compound residues in edible tissues to ensure compliance with Maximum Residue Limits (MRLs). A study in sheep demonstrated that after subcutaneous administration, the highest residue concentrations were found in adipose tissue, followed by liver and kidney, while muscle contained the lowest levels [2]. Another study confirmed that residues in all tissues were below accepted limits 21 days post-treatment [5].

The following diagram summarizes the key signaling pathway through which this compound exerts its therapeutic and potential anticancer effects, as investigated in pharmacological research:

G MOX This compound (MOX) P1 Binds to Glutamate-gated & GABA-gated Chloride Channels MOX->P1 C1 Inhibition of the AKT/mTOR Signaling Pathway MOX->C1 Subgraph_Parasite In Parasites P2 Increased Chloride Ion Influx (Hyperpolarization) P1->P2 P3 Flaccid Paralysis and Death of Parasite P2->P3 Subgraph_Cancer In Glioma Cells (Proposed) C2 Induction of Cytostatic Autophagy C1->C2 C3 Promotion of Apoptotic Cell Death C2->C3

Troubleshooting and Technical Notes

  • Carryover: To prevent carryover of this highly lipophilic compound, include adequate wash steps in the autosampler method, using a strong solvent (e.g., acetonitrile:isopropanol 50:50 v/v). Regularly inject blank samples after high-concentration calibrators or quality controls.
  • Matrix Effects: Although minimal matrix effects were reported, evaluate this parameter for each new matrix and lot of matrix. Use a stable isotope-labeled internal standard (e.g., this compound-d3) whenever possible to compensate for any variability [6].
  • Chromatography: Tailing peaks can occur. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) and consider using a C18 column with a high phase density for optimal retention and shape of lipophilic compounds.
  • Extraction from Fat: Due to this compound's high lipophilicity (log P = 5.4), extracting from adipose tissue requires a larger volume of organic solvent and vigorous shaking to ensure complete recovery [2] [7].
  • Microsampling: For pediatric or field studies, volumetric absorptive microsampling (Mitra) can be used with as little as 10 µL of whole blood, followed by a simple extraction procedure [6].

Conclusion

The LC-MS/MS protocols detailed herein provide validated, robust, and sensitive methods for the quantification of this compound in plasma and tissue matrices. The plasma method offers a rapid and simple sample preparation with a low sample volume requirement, making it ideal for intensive pharmacokinetic studies. The tissue method utilizes an efficient QuEChERS extraction that is versatile across multiple tissue types and crucial for residue depletion studies. The application of these methods has already yielded significant pharmacokinetic and safety data, supporting the continued development and safe use of this compound in both human and veterinary medicine.

References

Comprehensive Application Note: QuEChERS Sample Preparation for Moxidectin Residue Analysis in Animal Tissues by UHPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Moxidectin (MOX) is a macrocyclic lactone anti-parasitic agent widely used in food-producing animals such as sheep and cattle. As a lipophilic compound, this compound tends to accumulate in adipose tissues and has an extended residence time in the organism compared to more hydrophilic antiparasitics like ivermectin. This persistence raises important food safety concerns, as residues above established Maximum Residue Limits (MRLs) may pose risks to human health. Regulatory MRLs for this compound and related compounds are typically set at part-per-billion (ppb) concentrations, necessitating highly sensitive and selective analytical methods for accurate monitoring and quantification. [1] [2]

The QuEChERS approach (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a versatile sample preparation methodology that addresses these challenges. Originally developed for pesticide residue analysis in fruits and vegetables, QuEChERS has proven equally applicable to the extraction of veterinary drug residues from complex biological matrices such as meat, liver, and dairy products. This application note describes a modified QuEChERS protocol coupled with UHPLC-MS/MS analysis for the determination of this compound residues in various lamb tissues (muscle, kidney, liver, and fat). The method provides a robust framework for monitoring this compound residues in compliance with international regulatory standards, supporting both food safety surveillance programs and pharmacokinetic studies. [3] [1] [2]

Materials and Reagents

Chemicals and Solvents
  • Acetonitrile (ACN): HPLC grade, suitable for LC-MS analysis
  • Water: Ultra-pure, HPLC-MS grade
  • Ammonium formate: 5 mM solution with 0.1% formic acid additive
  • Formic acid: LC-MS grade, for mobile phase modification
  • Magnesium sulfate (MgSO₄): Anhydrous, for salting-out extraction
  • Sodium chloride (NaCl): For enhancement of phase separation
Sorbents for Dispersive Solid-Phase Extraction (d-SPE)
  • C18 sorbent: For removal of non-polar interferences such as lipids
  • Primary Secondary Amine (PSA): For extraction of organic acids and sugars
  • Alternative sorbents: Graphitized Carbon Black (GCB) or Z-Sep may be considered for specific matrix challenges
Equipment and Consumables
  • Ultra-high-performance liquid chromatography (UHPLC) system: Compatible with MS/MS detection
  • Tandem mass spectrometer: Triple quadrupole configuration with electrospray ionization (ESI)
  • Centrifuge: Capable of maintaining 4000 rpm with 50 mL tubes
  • Analytical balance: Precision of 0.1 mg
  • Vortex mixer: For efficient sample homogenization
  • Centrifuge tubes: 50 mL for extraction, 2 mL for d-SPE cleanup
  • Syringe filters: 0.2 μm PTFE, optional for final extract filtration

Sample Preparation Workflow

The following workflow diagram illustrates the complete QuEChERS sample preparation process for this compound residue analysis in animal tissues:

G QuEChERS Sample Preparation Workflow for this compound Analysis start Start with Tissue Sample (1-2 g homogenized) extraction Extraction with ACN (10 mL + shaking 1 min) start->extraction salts Add Extraction Salts (MgSO₄ + NaCl) extraction->salts centrifuge1 Centrifugation (4000 rpm, 15 min) salts->centrifuge1 aliquot Collect Supernatant Aliquot (1 mL) centrifuge1->aliquot dSPE d-SPE Cleanup (C18 + PSA sorbents) aliquot->dSPE centrifuge2 Centrifugation (12000 rpm, 5 min) dSPE->centrifuge2 final Collect Final Extract for UHPLC-MS/MS Analysis centrifuge2->final

Initial Extraction Procedure
  • Sample Weighing: Precisely weigh 1-2 g of homogenized tissue sample (muscle, kidney, liver, or fat) into a 50 mL centrifuge tube. For lean tissues, add 2 mL of water to enhance extraction efficiency. [3] [2]

  • Solvent Addition: Add 10 mL of acetonitrile to the sample. Acetonitrile is selected as the extraction solvent due to its effectiveness in precipitating proteins while efficiently extracting this compound and other macrocyclic lactones from the tissue matrix. [3]

  • Initial Shaking: Securely cap the tube and shake vigorously for 1 minute to ensure complete homogenization of the sample with the solvent, facilitating the transfer of this compound residues from the tissue matrix to the acetonitrile phase. [3]

  • Salt Addition: Add a pre-measured salt mixture typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl). The MgSO₄ promotes water absorption and heat generation, enhancing analyte recovery, while NaCl improves the separation of organic and aqueous phases. [2]

  • Second Shaking and Centrifugation: Shake the tube vigorously for an additional minute, then centrifuge at 4000 rpm for 15 minutes. This step results in clear phase separation, with the acetonitrile layer (containing the target analytes) forming the upper phase. [3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Aliquot Collection: Transfer a 1 mL aliquot of the supernatant (upper acetonitrile layer) to a 2 mL d-SPE cleanup tube containing a mixture of 150 mg magnesium sulfate and 50 mg C18 sorbent. Additional sorbents such as PSA may be included based on matrix complexity. [3] [2]

  • Cleanup Process: Shake the d-SPE tube vigorously for 1 minute to ensure complete interaction between the extract and the sorbents. The C18 sorbent effectively removes non-polar interferences (lipids, sterols), while PSA eliminates various polar matrix components such as organic acids and sugars. [3] [4]

  • Final Centrifugation: Centrifuge the d-SPE tube at 12000 rpm for 5 minutes to pellet the sorbent and any adsorbed matrix components. The resulting supernatant represents the purified extract ready for instrumental analysis. [3]

UHPLC-MS/MS Analysis

Chromatographic Conditions

The analysis employs reversed-phase chromatography with a C18 stationary phase to achieve optimal separation of this compound from potential matrix interferences. The specific conditions have been optimized to provide excellent peak shape and chromatographic resolution while maintaining compatibility with mass spectrometric detection. [1] [2]

Table: UHPLC Operating Conditions for this compound Analysis

Parameter Specification Notes
Column Zorbax Eclipse Plus C18 RRHD 1.8 μm, 2.1 × 100 mm or equivalent
Mobile Phase A 5 mM ammonium formate + 0.1% formic acid in water Aqueous component
Mobile Phase B Acetonitrile + 0.1% formic acid Organic component
Gradient Program Linear from 70% B to 97% B in 5 min, hold until 8 min Optimized for this compound elution
Flow Rate 0.40 mL/min Balanced for resolution and speed
Column Temperature 50°C Enhances efficiency and reduces backpressure
Injection Volume 5 μL Compatible with MS detection sensitivity
Mass Spectrometric Detection

Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for accurate quantification of this compound at low ppb concentrations. The optimized MS conditions ensure reliable identification through characteristic precursor-to-product ion transitions. [1] [2]

Table: MRM Transitions and MS Parameters for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Ionization Mode
This compound 640.4 498.3 (quantifier) 15-25 ESI+
640.4 528.3 (qualifier) 10-20 ESI+

Instrument Configuration:

  • Ion Source: Electrospray Ionization (ESI) in positive mode
  • Source Temperature: 300-350°C
  • Drying Gas Flow: Optimized for specific instrument platform
  • Nebulizer Pressure: 40-50 psi
  • Capillary Voltage: 3000-4000 V (positive mode)

Method Validation

The analytical method for this compound residue determination in lamb tissues has been rigorously validated according to international guidelines including Commission Decision 2002/657/EC and VICH GL49. The validation protocol comprehensively assessed method performance characteristics across all target matrices to ensure reliability for regulatory testing and residue depletion studies. [1] [2]

Table: Method Validation Parameters for this compound in Lamb Tissues

Validation Parameter Results Acceptance Criteria
Linearity Range 5-200 μg/kg R² > 0.99
Limit of Quantification (LOQ) 5 ng/g Signal-to-noise ≥ 10
Limit of Detection (LOD) 1.5 ng/g Signal-to-noise ≥ 3
Accuracy (Recovery %) 88.7-108.1% 70-120%
Intra-day Precision (RSD%) 2.1-9.8% ≤ 15%
Inter-day Precision (RSD%) 3.5-12.3% ≤ 20%
Matrix Effects 85-115% Minimal suppression/enhancement
Additional Validation Aspects
  • Specificity: The method demonstrates excellent specificity with no significant interference peaks observed at the retention time of this compound in blank tissue samples from multiple sources. The use of two MRM transitions per compound provides confirmation capabilities in compliance with identification criteria. [2]

  • Robustness: Deliberate variations in key method parameters (extraction time, mobile phase composition, column temperature) confirmed the method's reliability under normal operational fluctuations. The sample preparation procedure demonstrated consistent performance across different tissue types and sample batches. [2]

Results and Discussion

Method Performance and Application

The validation data demonstrate that the modified QuEChERS approach provides excellent analytical performance for this compound residue determination across all examined tissue matrices. The recovery rates of 88.7-108.1% indicate efficient extraction with minimal analyte loss, while the precision values (RSD% < 15%) confirm high method reproducibility. The observed matrix effects ranging from 85-115% suggest that the d-SPE cleanup effectively removes the majority of co-extracted components that could potentially cause ionization suppression or enhancement in the MS detector. [2]

The application of this method to incurred tissue samples (samples containing residues from actual drug administration rather than spiked standards) demonstrated its suitability for real-world monitoring scenarios. The method successfully quantified this compound residues in muscle, liver, kidney, and fat tissues from treated lambs, with concentrations ranging from 5 to 200 μg/kg. This capability is particularly valuable for residue depletion studies that establish appropriate withdrawal periods for veterinary pharmaceutical products. [1] [2]

Comparison with Traditional Methods

Compared to traditional approaches for macrocyclic lactone analysis that often require derivatization steps for fluorescence detection or time-consuming solid-phase extraction procedures, the QuEChERS methodology offers significant advantages. The elimination of derivatization simplifies the workflow, reduces analysis time, and minimizes potential sources of error. The d-SPE cleanup provides effective matrix removal while maintaining high throughput and reducing solvent consumption, contributing to both economic and environmental benefits. [2]

The versatility of the method across different tissue types (muscle, kidney, liver, and fat) using the same fundamental extraction and cleanup procedure enhances laboratory efficiency. This method harmonization allows laboratories to implement a unified approach for monitoring this compound residues in various sample types, reducing method development time and simplifying staff training requirements. [2]

Conclusion

The modified QuEChERS sample preparation method coupled with UHPLC-MS/MS analysis provides a robust, sensitive, and efficient solution for the determination of this compound residues in animal tissues. The method demonstrates excellent performance characteristics with quantification capabilities at low ppb levels, adequate to monitor compliance with established MRLs. The simplified workflow reduces analysis time and solvent consumption compared to traditional approaches while maintaining high standards of accuracy and precision. [1] [2]

This application note establishes that the QuEChERS methodology is fully applicable to the extraction of veterinary drug residues from complex biological matrices, extending its utility beyond the traditional application to pesticide residues in fruits and vegetables. The successful application to incurred tissue samples confirms the method's suitability for real-world surveillance programs, pharmacokinetic studies, and residue depletion investigations, contributing to the assurance of food safety and proper use of veterinary pharmaceuticals in food-producing animals. [3] [1] [2]

References

Comprehensive Application Notes and Protocols: Moxidectin Efficacy Against Encysted Cyathostomin Larvae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyathostomin Biology and Clinical Significance

Cyathostomins, commonly known as small strongyles or "small red-worms," represent the most prevalent and clinically significant parasitic nematodes affecting equids worldwide. These parasites constitute a complex group of more than 50 species, with individual horses typically harboring mixed infections of 15-25 different species simultaneously. The clinical importance of cyathostomins stems from their unique biological characteristics, particularly their ability to become encysted within the intestinal wall, where they can persist for extended periods while evading conventional anthelmintic treatments. Among the most pathogenic manifestations of cyathostomin infection is larval cyathostominosis, a clinical syndrome characterized by massive synchronous emergence of encysted larvae from the intestinal mucosa, resulting in severe protein-losing enteropathy that carries a mortality rate of up to 50% despite intensive veterinary care. [1]

The life cycle of cyathostomins is direct, with infective third-stage larvae (L3) developing on pasture from eggs shed in feces. Upon ingestion by grazing horses, these L3 larvae exsheath in the intestinal lumen, penetrate the mucosa of the cecum and colon, and become encysted within the intestinal wall. A significant biological adaptation of these parasites is their capacity for hypobiotic arrest at the early third larval stage (EL3), with up to 90% of ingested larvae potentially entering this dormant state. These encysted larvae can remain within the intestinal wall for periods ranging from several months to over two years, effectively protected from most conventional anthelmintic compounds and serving as a persistent reservoir for future infection and clinical disease. [1]

Chemistry and Pharmacology of Moxidectin

Chemical Properties and Mechanism of Action

This compound is a second-generation macrocyclic lactone (ML) belonging to the milbemycin class, distinguished chemically from ivermectin and other avermectins by the absence of a disaccharide moiety at carbon-13, the presence of a substituted olefinic side chain at carbon-25, and a unique methoxime moiety at carbon-23. This semi-synthetic compound is derived from LL F-2924α (nemadectin), a natural product of the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus, originally isolated from Australian sand samples. The distinct chemical structure of this compound confers unique pharmacological properties, including enhanced lipophilicity and a differential interaction with parasite physiology compared to first-generation macrocyclic lactones. [2] [3]

The principal mode of action of this compound, shared with other macrocyclic lactones, involves binding to ligand-gated chloride channels in parasite nerve and muscle cells, particularly gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. This binding event increases membrane permeability to chloride ions, resulting in hyperpolarization of neuromuscular junctions, flaccid paralysis, and ultimately parasite death. However, this compound demonstrates a critical pharmacological distinction from ivermectin in its interaction with P-glycoproteins (P-gps), transmembrane transporter proteins that facilitate drug elimination from cells. This compound is a poor substrate for P-gps compared to ivermectin, resulting in reduced efflux from parasite cells and enhanced accumulation at target sites. This property may explain both the superior efficacy of this compound against encysted cyathostomin larvae and its ability to control some ivermectin-resistant nematode strains. [2] [3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound in horses demonstrate significant advantages over other macrocyclic lactones, particularly regarding tissue distribution and persistence. After oral administration at the recommended dose of 0.4 mg/kg body weight, this compound exhibits a substantially longer elimination half-life (23.11 days) compared to ivermectin (4.25 days) at its standard dose of 0.2 mg/kg. This prolonged systemic exposure contributes to an extended egg reappearance period (ERP) following treatment and enhances larvicidal activity against developing and encysted stages of cyathostomins. The extensive tissue distribution of this compound, with highest concentrations accumulating in adipose tissue, creates a reservoir that gradually releases the compound back into systemic circulation, thereby sustaining therapeutic levels over an extended duration. [2]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ivermectin in Horses [2]

Parameter Ivermectin (0.2 mg/kg) This compound (0.4 mg/kg)
Cmax (μg/mL) 44.0 (± 23.1) 70.4 (± 10.7)
Tmax (day) 0.38 (± 0.24) 0.37 (± 0.19)
T1/2 elim (day) 4.25 (± 0.29) 23.11 (± 11.0)
AUC 0-t (μg/day/mL) 132.7 (± 47.3) 363.6 (± 66.0)

Table 2: Tissue Distribution of this compound in Horses After Oral Administration (0.4 mg/kg) [2]

Tissue Concentration of MOX (ppb)
Abdominal fat 884
Back fat 664
Liver 184
Kidney 51
Muscle 21

Efficacy Data and Comparative Activity

Larvicidal Efficacy Against Encysted Stages

This compound demonstrates superior efficacy against encysted cyathostomin larvae compared to other commercially available anthelmintics. Critical studies have quantified this larvicidal activity against different larval stages, revealing particularly strong activity against later larval stages. A randomized controlled trial investigating the larvicidal efficacies of this compound versus a five-day regimen of fenbendazole in horses harboring benzimidazole-resistant cyathostomin populations demonstrated that this compound provided 99.9% fecal egg count reduction and removed 99.8% of luminal stages. Most significantly, it exhibited 63.6% and 85.2% efficacy against encysted early third stage (EL3) and late third stage/fourth stage (LL3/L4) mucosal cyathostomins, respectively. In contrast, the five-day fenbendazole regimen achieved only 44.6% fecal egg count reduction and demonstrated substantially lower efficacy against encysted larvae (38.6% against EL3 and 71.2% against LL3/L4). [4]

The clinical relevance of this compound's larvicidal activity extends beyond these percentage efficacy figures. By significantly reducing the burden of encysted larvae, this compound treatment decreases the risk of larval cyathostominosis, particularly when administered strategically in late autumn or early winter in temperate climates. This timing targets the accumulation of hypobiotic larvae that would typically emerge synchronously in spring, potentially triggering the devastating clinical syndrome. Studies have confirmed that a single treatment with this compound in late fall resulted in significantly lower strongyle egg counts the following spring compared to ivermectin treatment, demonstrating its superior ability to suppress the "spring rise" in fecal egg output that contributes to pasture contamination. [5]

Comparative Activity Against Other Equine Parasites

Beyond its exceptional activity against encysted cyathostomin larvae, this compound exhibits broad-spectrum efficacy against other clinically important equine parasites. Field studies involving pastured horses with mixed parasite infections have demonstrated that this compound at the standard dose of 0.4 mg/kg achieves greater than 95% efficacy against adult and larval stages of ascarids, large strongyles, and small strongyles, as well as against bots (Gasterophilus spp.). This comprehensive parasiticidal activity makes this compound a valuable foundation for strategic parasite control programs, particularly when combined with praziquantel to expand the spectrum of activity to include cestodes. [2] [3]

Table 3: Comparative Efficacy of this compound and Ivermectin Against Cyathostomins [5] [4] [6]

Parameter Ivermectin This compound
Recommended dose 0.2 mg/kg 0.4 mg/kg
Efficacy against luminal adults >99% >99%
Efficacy against EL3 larvae Little or no efficacy 63.6%
Efficacy against LL3/L4 larvae Little or no efficacy 85.2%
Egg reappearance period (historical) 8-10 weeks 12-14 weeks
Egg reappearance period (current) 4-5 weeks 5-8 weeks

Experimental Protocols and Methodologies

Faecal Egg Count Reduction Test (FECRT)

The Faecal Egg Count Reduction Test (FECRT) represents the gold standard field method for evaluating anthelmintic efficacy and detecting emerging resistance. The following protocol outlines the standardized procedure for conducting FECRT to assess this compound efficacy against cyathostomins: [7]

  • Day 0 (Pre-treatment): Collect fresh fecal samples directly from the rectum or immediately after defecation from at least 6-10 horses per treatment group. For herd-level assessments, include a minimum of 10-15 animals if possible. Label samples clearly with animal identification and date. Perform quantitative fecal egg counts using validated methods such as Mini-FLOTAC with saturated sodium chloride solution (specific gravity 1.18). The recommended analytic sensitivity is 5 eggs per gram (EPG). Record individual counts for statistical analysis.

  • Day 14 (Post-treatment): Collect fecal samples following the same procedure as Day 0. Process samples using identical methodology by personnel blinded to treatment groups. Calculate percent fecal egg count reduction using the formula: FECR (%) = [1 - (arithmetic mean post-treatment EPG / arithmetic mean pre-treatment EPG)] × 100. Additionally, calculate reduction values with 95% confidence intervals using appropriate software such as the R package "eggCounts" or WAAVP-recommended methods.

  • Interpretation: According to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines, efficacy is considered adequate when FECR is ≥95% and the lower 95% confidence limit is ≥90%. Values below these thresholds suggest reduced efficacy and possible resistance. For this compound specifically, efficacy should be evaluated at 14 days post-treatment due to its slower mechanism of action against encysted stages compared to other anthelmintics.

Larval Count and Differentiation Protocol

Post-mortem larval counting provides the most definitive assessment of this compound's efficacy against encysted cyathostomin larvae. This methodology requires euthanasia and necropsy of experimental animals, typically conducted 14-18 days after treatment to allow for clearance of luminal stages and evaluation of mucosal larvae. [4]

  • Necropsy Procedure: Euthanize horses following approved ethical guidelines and institutional protocols. Immediately collect the entire large intestine, separating the cecum and ventral colon. Weigh each organ separately and record weights. Prepare the intestinal walls by washing thoroughly with saline to remove luminal content.

  • Larval Recovery: For luminal worm counts, collect representative 1% aliquots of intestinal contents and preserve in formalin for subsequent counting and identification of adult worms and luminal larval stages under stereomicroscopy. For encysted larval counts, process measured proportions of the cecal and colonic walls (typically 10% of total surface area) using techniques such as mucosal digestion or compression with glass plates. The compression technique involves examining the mucosa between glass plates with transillumination to visualize and count encysted larvae.

  • Larval Staging and Identification: Recovered larvae should be differentiated according to developmental stage: early third-stage larvae (EL3), late third-stage larvae (LL3), and fourth-stage larvae (L4). Morphological identification requires specialized expertise and may be supplemented with molecular techniques such as ITS-2 rDNA metabarcoding for species-level differentiation of cyathostomin populations.

G Start Experimental Design FECRT Faecal Egg Count Reduction Test Start->FECRT Field Assessment Necropsy Post-mortem Analysis Start->Necropsy Controlled Study DataAnalysis Data Analysis FECRT->DataAnalysis FECR Calculation LarvalID Larval Identification Necropsy->LarvalID LarvalID->DataAnalysis Morphological Morphological LarvalID->Morphological Developmental Staging Molecular Molecular LarvalID->Molecular Species Identification EfficacyReport EfficacyReport DataAnalysis->EfficacyReport Efficacy Determination

Diagram 1: Experimental workflow for evaluating this compound efficacy against cyathostomins, integrating both field-based (FECRT) and controlled post-mortem methodologies.

Egg Reappearance Period (ERP) Determination

The egg reappearance period (ERP) represents the interval between anthelmintic treatment and the time when strongyle egg output in feces returns to a predetermined threshold, typically defined as the point when mean fecal egg count reduction falls below 90% of the efficacy demonstrated at 2 weeks post-treatment. The standardized protocol for ERP determination includes: [6]

  • Baseline Sampling: Collect fecal samples immediately before treatment (Day 0) and at 14 days post-treatment to establish baseline efficacy.
  • Monitoring Phase: Continue fecal sampling at regular intervals (weekly or biweekly) until the group mean fecal egg count exceeds 10% of the original pre-treatment value or the fecal egg count reduction falls below 90% of the 14-day efficacy level.
  • ERP Calculation: Record the time point at which the threshold is crossed as the ERP for the treated population. Historically, this compound demonstrated an ERP of 12-14 weeks, but current studies report shortened ERPs of 5-8 weeks in some populations, suggesting developing tolerance.

Resistance Management and Emerging Concerns

Current Status of Macrocyclic Lactone Resistance

The first confirmed cases of macrocyclic lactone resistance in cyathostomins were reported relatively recently, representing a significant development in equine parasitology. A 2023 study documented the first confirmed case of resistance to both ivermectin and this compound on a Thoroughbred stud farm in the United Kingdom, where yearlings displayed fecal egg count reductions of only 36.4-78.6% after ivermectin treatment and 72.6% after this compound treatment, both below the clinical efficacy threshold of 95%. Importantly, this resistant population was initially identified in yearlings imported from Ireland to the United States, highlighting how international horse movement can rapidly disseminate anthelmintic-resistant parasite populations globally. These findings confirm that macrocyclic lactone resistance has emerged in cyathostomins after decades of exclusive reliance on this drug class following widespread resistance to benzimidazoles and pyrimidines. [7]

Shortened egg reappearance periods (ERPs) have been identified as an early indicator of developing macrocyclic lactone resistance in cyathostomins. Contemporary studies report that the ERP for this compound has decreased from the historical 12-14 weeks to approximately 5-8 weeks in many populations, while ivermectin ERPs have shortened from 8-10 weeks to 4-5 weeks. Research investigating the species composition of cyathostomin populations contributing to these shortened ERPs has identified Cylicocyclus nassatus, Cylicostephanus longibursatus, and Cyathostomum catinatum as the predominant species responsible for early egg reappearance following treatment. Understanding these species-specific patterns may help elucidate the mechanisms underlying developing tolerance to macrocyclic lactones. [6]

Strategies to Preserve this compound Efficacy

Preserving the efficacy of this compound requires implementation of integrated parasite control strategies that reduce selection pressure for resistance while maintaining animal health. Key recommendations include: [2] [7] [1]

  • Strategic Treatment: Reserve this compound for specific indications where its larvicidal activity provides unique benefits, particularly for control of encysted larvae in late autumn or early winter in temperate climates. Avoid using this compound in routine rotational schemes without clear clinical indication.

  • Diagnostic-Driven Therapy: Base treatment decisions on fecal egg count monitoring rather than calendar-based schedules. Perform fecal egg counts every 8-10 weeks during the grazing season and treat only when egg counts exceed established thresholds (typically 200 EPG for adult horses, though lower thresholds may apply in specific management situations).

  • Pasture Management: Implement pasture hygiene practices including regular removal of feces (at least twice weekly), rotational grazing, and co-grazing with other species to reduce parasite challenge and dependence on anthelmintics.

  • Combination Therapy: Consider using registered combination products containing this compound and praziquantel to simultaneously control cestodes and nematodes while potentially delaying resistance development through multiple mechanisms of action.

Application Guidelines and Integrated Control Programs

Strategic Deworming Programs Incorporating this compound

The unique pharmacokinetic and pharmacodynamic properties of this compound support its strategic use in specific clinical situations within integrated parasite control programs. Based on current evidence, the following applications are recommended: [2] [5] [1]

  • Control of Encysted Larvae: Administer this compound in late autumn or early winter, after the first frost in temperate climates, to reduce the burden of hypobiotic larvae that accumulate during the grazing season. This single strategic treatment can significantly decrease the risk of larval cyathostominosis the following spring.

  • Animals with High Parasite Burden: Use this compound as the treatment of choice for horses with suspected heavy cyathostomin infections or those presenting with clinical signs consistent with larval cyathostominosis, leveraging its superior efficacy against mucosal larval stages.

  • Situations Requiring Prolonged Suppression: Employ this compound in management situations where extended suppression of egg reappearance is desirable, such as when pasturing naïve adults or yearlings on contaminated pastures, or when fecal monitoring is impractical.

Treatment Protocols and Administration Guidelines

Proper administration of this compound is essential to ensure optimal efficacy and safety. The following protocol details correct treatment procedures: [2] [3]

  • Dosing: Administer this compound orally at the recommended dose of 0.4 mg/kg body weight (equivalent to 0.18 mg/lb) using the commercially available 2% gel formulation. Accurately estimate body weight using a weight tape or scale to avoid underdosing, which may contribute to resistance development.

  • Administration Technique: Ensure the horse has an empty mouth immediately before administration. Place the gel in the back of the mouth, over the base of the tongue, using the provided syringe applicator. Confirm that the entire dose has been swallowed before releasing the animal.

  • Post-Treatment Monitoring: Conduct fecal egg counts at 14 days post-treatment to verify efficacy. Monitor horses for any adverse effects, although this compound has an excellent safety profile in horses, including those with P-glycoprotein deficiencies that would predispose them to ivermectin toxicity.

G MOX This compound Administration PK Pharmacokinetic Phase MOX->PK Oral Absorption PD Pharmacodynamic Phase PK->PD Tissue Distribution FatStorage Fat Depots PK->FatStorage Lipid Solubility Outcome Therapeutic Outcome PD->Outcome ChlorideChannels GABA/Glutamate Chloride Channels PD->ChlorideChannels Binding FatStorage->PD Sustained Release Paralysis Parasite Paralysis and Death ChlorideChannels->Paralysis Activation LuminalClearance LuminalClearance Paralysis->LuminalClearance Adult Stages LarvicidalEffect LarvicidalEffect Paralysis->LarvicidalEffect Larval Stages FECR FECR LuminalClearance->FECR Fecal Egg Count Reduction ERP ERP LarvicidalEffect->ERP Prolonged Egg Reappearance

Diagram 2: this compound's mechanism of action from administration to therapeutic outcome, highlighting the relationship between its pharmacokinetic properties and pharmacodynamic effects against different parasitic stages.

Conclusion

This compound remains the most effective single-dose anthelmintic for control of encysted cyathostomin larvae in horses, with documented efficacy of 63.6% against early third-stage larvae (EL3) and 85.2% against late third-stage and fourth-stage larvae (LL3/L4). Its unique pharmacological properties, including high lipophilicity, prolonged half-life, and poor susceptibility to P-glycoprotein-mediated efflux, contribute to this superior larvicidal activity compared to other commercially available anthelmintics. However, the recent emergence of confirmed macrocyclic lactone resistance in cyathostomin populations highlights the urgent need for more sustainable approaches to parasite control. [4] [7]

Future research should focus on elucidating the precise mechanisms underlying this compound's activity against encysted larvae and the development of resistance. Priorities include validating molecular markers for resistance detection, optimizing combination therapies to preserve efficacy, and developing non-chemical control strategies to reduce dependence on anthelmintics. Researchers and veterinarians must collaborate to implement integrated parasite control programs that utilize this compound strategically rather than prophylactically, preserving its unique larvicidal properties for situations where they provide the greatest clinical benefit while minimizing selection pressure for resistance. [2] [6]

References

Comprehensive Application Notes and Protocols for Moxidectin in Onchocerciasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Disease Background

Onchocerciasis, commonly known as river blindness, is a neglected tropical disease (NTD) caused by the parasitic worm Onchocerca volvulus and transmitted through the bites of infected blackflies of the genus Simulium [1]. The disease remains a significant public health challenge primarily in sub-Saharan Africa, where more than 99% of infected people reside, with smaller endemic foci in Yemen and parts of Latin America [1] [2]. The pathological manifestations of onchocerciasis result from the host's inflammatory response to dying microfilariae (immature worms), which migrate through the skin and eyes, causing intense itching, disfiguring skin conditions, visual impairment, and permanent blindness [1] [3]. The socioeconomic burden of the disease is substantial, particularly in rural agricultural communities near rapidly flowing rivers where blackflies breed [3].

The current treatment landscape for onchocerciasis control has relied primarily on mass drug administration (MDA) of ivermectin (Mectizan), donated by Merck, with at least annual treatment recommended for 10-15 years [1]. While this strategy has successfully reduced morbidity and eliminated transmission in several foci, challenges remain in achieving elimination goals across all endemic regions [2]. Moxidectin, approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of onchocerciasis in patients aged 12 years and older, represents a promising therapeutic alternative with potential advantages over ivermectin due to its longer half-life and more sustained reduction of skin microfilarial density [4] [5]. In February 2025, the FDA expanded the indication to include pediatric patients aged 4 years to less than 12 years who weigh at least 13 kg [5].

Drug Profile and Mechanism of Action

This compound is a macrocyclic lactone of the milbemycin class, a semisynthetic compound derived from the fermentation products of the actinomycete Streptomyces cyanogriseus [3]. Unlike ivermectin, which belongs to the avermectin class, this compound exhibits greater lipophilicity (log P = 5.4) compared to ivermectin (log P = 4.3), contributing to its larger volume of distribution, enhanced tissue penetration, and prolonged half-life [3]. The molecular mechanism of action of this compound against O. volvulus involves binding to glutamate-gated chloride channels in nematode nerve and muscle cells, leading to increased membrane permeability to chloride ions, hyperpolarization of cells, and paralysis and death of the parasite [3].

This compound exerts both microfilaricidal (killing microfilariae) and embryostatic (temporary inhibition of microfilarial release from female worms) effects on O. volvulus [3]. The drug's extended terminal half-life (approximately 20-23 days) compared to ivermectin enables a more sustained suppression of skin microfilarial density, potentially leading to longer intervals between treatments and accelerated interruption of transmission in MDA programs [3] [5]. The concentration-dependent efficacy against microfilariae, combined with its favorable safety profile, positions this compound as a valuable therapeutic option for onchocerciasis control and elimination campaigns [3].

Pharmacokinetic Characteristics

Absorption and Distribution

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and O. volvulus-infected individuals through single-ascending-dose studies [3]. Following oral administration, this compound is absorbed relatively slowly, with maximum plasma concentrations (C~max~) typically achieved approximately 4 hours post-dosing [3]. The systemic exposure, measured by area under the concentration-time curve (AUC), and C~max~ values demonstrate dose proportionality across the therapeutic dose range of 2-8 mg [3]. The volume of distribution is substantial, reflecting the drug's high lipophilicity and extensive tissue distribution, particularly uptake into adipose tissue [3].

Table 1: Pharmacokinetic Parameters of this compound Following Single-Dose Administration

Parameter 2 mg Dose 4 mg Dose 8 mg Dose Comments
C~max~ (ng/mL) 16.2-17.3 33.4-35.0 55.7-74.4 Dose-proportional
T~max~ (h) 4 4 4 Consistent across doses
AUC~0-∞~ (days*ng/mL) 26.7-31.7 39.1-60.0 99.5-129.0 Dose-proportional
Terminal t~½~ (days) 20.6 17.7 23.3 Prolonged half-life
V~d~/F (L) Large Large Large Extensive tissue distribution
Metabolism, Excretion, and Special Populations

This compound undergoes limited hepatic metabolism, primarily via cytochrome P450-mediated pathways, and is excreted predominantly in feces as unchanged drug [3]. The terminal elimination half-life ranges from 17.7 to 23.3 days across the 2-8 mg dose range, significantly longer than that of ivermectin, contributing to this compound's prolonged antimicrofilarial activity [3]. Pharmacokinetic studies have demonstrated no significant relationship between infection severity (as measured by microfilarial density) and this compound exposure parameters (AUC and C~max~), supporting consistent dosing across patient populations with varying infection intensities [3].

In lactating women, this compound is excreted in breast milk with a milk-to-plasma ratio (AUC~milk~/AUC~plasma~) of approximately 1.77 [4]. The estimated total infant dose via breastfeeding represents about 0.7% of the maternal dose, with concentrations declining rapidly and falling below safety thresholds within two days post-dosing [4]. Quantitative clinical pharmacology approaches, including population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, have supported the development of dosing recommendations for breastfeeding women participating in MDA programs [4].

Clinical Efficacy Data

Comparative Clinical Trials

The efficacy and safety of this compound for the treatment of onchocerciasis were established in a randomized, double-blind, active-controlled phase 3 trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo [5]. The study enrolled 1,472 participants aged 12 years and older who received either a single 8 mg dose of this compound or a single 150 μg/kg dose of ivermectin. The primary efficacy endpoint was the change in skin microfilarial density from baseline to months 1 through 6, with extended follow-up to month 18 [5]. Results demonstrated that this compound was superior to ivermectin in achieving a more profound and sustained reduction in skin microfilarial loads, with an 86% greater reduction at month 12 compared to ivermectin [5].

Table 2: Comparative Efficacy of this compound vs. Ivermectin in Onchocerciasis Treatment

Efficacy Parameter This compound 8 mg Ivermectin 150 μg/kg Statistical Significance
Microfilarial density reduction at Month 1 Substantial Substantial Comparable
Microfilarial density reduction at Month 6 Sustained reduction Declining effect This compound superior
Microfilarial density reduction at Month 12 Maintained reduction Further decline 86% greater with this compound
Microfilarial density reduction at Month 18 Persistent suppression Near baseline This compound significantly superior
Duration of microfilaricidal effect Prolonged (>12 months) Limited (6-12 months) This compound advantage
Dose-Response Relationships

Dose-ranging studies have evaluated the efficacy of this compound at doses of 2, 4, and 8 mg in O. volvulus-infected individuals [3]. These studies demonstrated a clear dose-response relationship, with the 8 mg dose providing the optimal efficacy profile while maintaining an acceptable safety and tolerability profile [3]. The longer half-life of this compound compared to ivermectin translates into a more prolonged suppression of microfilaridermia, potentially reducing the frequency of MDA rounds required to achieve transmission interruption and eventual elimination of onchocerciasis [3] [5].

Safety and Tolerability Profile

Adverse Event Profile

The safety profile of this compound is generally comparable to that of ivermectin, with the majority of adverse events being mild to moderate in severity and primarily associated with the Mazzotti-like inflammatory reactions to dying microfilariae [3] [6]. These reactions include pruritus, skin rashes, lymph node tenderness and enlargement, fever, headache, myalgia, and orthostatic hypotension [3]. In comparative clinical trials, Mazzotti reactions were somewhat more frequent in this compound-treated participants compared to ivermectin-treated participants, likely reflecting the more pronounced microfilaricidal effect of this compound [3]. However, these adverse events were typically self-limiting and did not require medical intervention in the majority of cases [3].

In a recent randomized controlled trial evaluating the safety of a 2 mg this compound dose in individuals with low Loa loa microfilarial density (MFD), no serious or severe adverse events occurred among the 36 this compound-treated participants [6]. The incidence of grade 2 adverse events was significantly lower in the this compound group compared to the ivermectin group (14.3% vs. 38.5%, p=0.043), suggesting a favorable safety profile at this dose level in populations with loiasis co-infection [6].

Special Population Considerations

Table 3: Safety Considerations in Special Populations

Population Safety Considerations Recommendations
Pregnant women Limited data; theoretical risk Avoid use unless potential benefit justifies potential risk
Lactating women Excreted in breast milk (0.7% of maternal dose) Concentrations below safety thresholds after 2 days; consider risk-benefit
Pediatric patients Approved for ages ≥4 years weighing ≥13 kg Safety established in clinical trials
Elderly patients Limited specific data No dose adjustment recommended
*Loa loa* co-infection Risk of serious adverse events with high MFD Further studies needed for high MFD populations; caution advised

The potential for severe adverse reactions in individuals with high Loa loa microfilarial density remains a concern for all macrocyclic lactones, including this compound [6]. Current evidence suggests that a single 2 mg dose of this compound is as safe as 150 μg/kg ivermectin in patients with low L. loa MFD (≤1000 microfilariae/mL) [6]. However, additional studies are warranted to evaluate the safety of higher this compound doses (particularly the therapeutic 8 mg dose) in individuals with higher L. loa microfilarial densities [6].

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To characterize the single-dose pharmacokinetics of this compound in O. volvulus-infected individuals.

Study Design:

  • Single-center, randomized, ivermectin-controlled, double-blind, single-ascending-dose study
  • Population: Adult men and women (age 18-60 years) with confirmed O. volvulus infection
  • Dosing: Randomized to receive single oral doses of 2, 4, or 8 mg this compound or ivermectin control
  • Sample collection: Plasma samples collected pre-dose and at predetermined intervals up to 12-18 months post-dose
  • Bioanalytical method: High-performance liquid chromatography with fluorescence detection for this compound quantification [3]

Key Methodology:

  • Participant selection: Recruit from endemic areas with varying infection intensities
  • Dose administration: Administer study drug under direct observation after fasting
  • Blood sampling: Collect serial blood samples at predefined time points
  • Sample processing: Separate plasma and store at -70°C until analysis
  • Pharmacokinetic analysis: Determine C~max~, T~max~, AUC, and terminal half-life using non-compartmental methods [3]

pharmacokinetic_study Start Study Population Screening A Baseline Assessment (Clinical, Parasitological) Start->A B Randomization (2, 4, or 8 mg this compound) A->B C Drug Administration (Fasting, Direct Observation) B->C D Serial Blood Collection (Pre-dose to 18 months) C->D E Plasma Separation & Storage at -70°C D->E F HPLC Analysis with Fluorescence Detection E->F G Pharmacokinetic Analysis (Non-compartmental Methods) F->G H Data Analysis & Reporting G->H

Breast Milk Excretion Study Protocol

Objective: To quantify the transfer of this compound into breast milk and estimate infant exposure.

Study Design:

  • Open-label, single-dose study in healthy lactating women
  • Population: 12 healthy lactating women, >5 months postpartum
  • Dosing: Single 8 mg oral dose of this compound
  • Sample collection: Simultaneous plasma and complete breast milk collection for approximately 28 days
  • Bioanalytical method: Validated LC-MS/MS method for this compound quantification [4]

Key Methodology:

  • Participant selection: Healthy lactating women >5 months postpartum
  • Dose administration: Single 8 mg oral dose of this compound
  • Sample collection: Collect simultaneous plasma and complete breast milk samples at predefined intervals
  • Sample analysis: Quantify this compound concentrations in plasma and breast milk
  • Exposure assessment: Calculate milk-to-plasma ratio and estimate infant dose [4]
Clinical Efficacy Trial Protocol

Objective: To evaluate the efficacy and safety of this compound compared to ivermectin for the treatment of onchocerciasis.

Study Design:

  • Randomized, double-blind, parallel-group, active-controlled, superiority trial
  • Population: 1,472 participants aged 12 years and older with confirmed O. volvulus infection
  • Intervention: Single oral dose of 8 mg this compound vs. single oral dose of 150 μg/kg ivermectin
  • Primary endpoint: Skin microfilarial density from month 1 to month 6
  • Secondary endpoints: Microfilarial density at later time points, safety, tolerability [5]

Key Methodology:

  • Participant screening: Confirm O. volvulus infection through skin snip microscopy
  • Baseline assessment: Quantify microfilarial density, clinical examination, laboratory tests
  • Randomization: Computer-generated randomization scheme with block size
  • Blinding: Double-blind with matching placebos to maintain blinding
  • Follow-up: Scheduled visits at months 1, 3, 6, 12, and 18 for efficacy and safety assessments
  • Statistical analysis: Predefined superiority testing with appropriate statistical methods [5]

efficacy_trial Start Participant Screening & Eligibility Confirmation A Baseline Assessments (Skin Snips, Clinical Exam, Labs) Start->A B Randomization (1:1 this compound vs Ivermectin) A->B C Study Drug Administration (Single Oral Dose) B->C D Follow-up Visits (Months 1, 3, 6, 12, 18) C->D E Efficacy Assessments (Skin Microfilarial Density) D->E F Safety Monitoring (Adverse Events, Labs) D->F Scheduled E->F G Statistical Analysis (Superiority Testing) F->G H Data Interpretation & Reporting G->H

Regulatory and Implementation Status

This compound received FDA approval in 2018 for the treatment of onchocerciasis in patients aged 12 years and older, with a recent label expansion in February 2025 to include pediatric patients aged 4 years to less than 12 years weighing at least 13 kg [5]. The WHO Roadmap for Neglected Tropical Diseases 2021-2030 identifies onchocerciasis as a disease targeted for elimination, with specific targets to be reached by 2030 [1]. These include eliminating the need for MDA with ivermectin (or alternative therapeutics) in at least one focus in 34 countries, in more than 50% of the population in at least 16 countries, and in the entire endemic population in at least 12 countries [1].

The Global Onchocerciasis Network for Elimination (GONE) was launched in January 2023 by WHO, its Member States, and partners to support countries in accelerating progress toward the achievement of the road map targets for onchocerciasis elimination [1]. As of 2024, 25.5 million people were living in areas no longer requiring ivermectin treatment, with Nigeria accounting for more than 16.6 million of these [2]. An additional 13.1 million people in 124 implementation units across 4 countries are awaiting post-treatment surveillance to confirm cessation of preventive chemotherapy [2].

For implementation in MDA programs, this compound offers potential advantages due to its longer half-life and more sustained microfilarial suppression, which could potentially extend treatment intervals and accelerate elimination [5]. However, operational considerations for widespread implementation include cost-effectiveness, availability of pediatric formulations, and safety in Loa loa co-endemic areas [6]. The current WHO recommendations for onchocerciasis treatment continue to emphasize ivermectin as the core strategy, with this compound representing a promising alternative that may play an increasingly important role in achieving elimination goals [1].

References

Moxidectin for Strongyloidiasis Treatment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Strongyloidiasis, caused by the soil-transmitted helminth Strongyloides stercoralis, is a neglected tropical disease affecting an estimated 300–600 million people globally. Its unique autoinfective cycle can lead to lifelong infection and life-threatening hyperinfection syndrome in immunocompromised individuals, with a case fatality rate exceeding 60% [1] [2]. The current first-line treatment, ivermectin, is highly effective, but the need for alternative treatments persists due to concerns about potential drug resistance and operational challenges with weight-based dosing in mass drug administration programs [3] [4].

Moxidectin is a macrocyclic lactone anthelmintic, from the same drug family as ivermectin, and was approved by the U.S. FDA for the treatment of onchocerciasis in 2018 [3] [5]. Like ivermectin, its primary mode of action is through binding to glutamate-gated chloride channels in nematode nerve and muscle cells, leading to increased membrane permeability, paralysis, and death of the parasite [6]. This compound has been shown to be effective against some ivermectin-resistant nematode strains in veterinary medicine, suggesting a potential advantage for human use [4]. Its key pharmacological differentiators include a very long elimination half-life (mean of 11.5 days) and a large volume of distribution, which may contribute to sustained antiparasitic activity [6].

Clinical Efficacy and Safety Data

Recent clinical trials have established the efficacy and safety of this compound for the treatment of chronic strongyloidiasis in non-immunocompromised adults.

Summary of Clinical Trial Outcomes

Table 1: Efficacy Outcomes from Key Clinical Trials

Trial Reference Design Intervention & Dose Cure Rate (95% CI) Key Safety Findings
Phase 2b/3 Trial (Laos & Cambodia) [3] Randomized, double-blind, non-inferiority (N=726) This compound 8 mg single dose 93.6% (90.5 - 96.0%) Most common AEs: Abdominal pain (9%), Headache (7%); predominantly mild.
Ivermectin 200 µg/kg single dose 95.7% (93.0 - 97.6%) Most common AEs: Abdominal pain (9%), Headache (8%); predominantly mild.
Phase 2a Dose-Ranging Trial (Laos) [4] Randomized, single-blinded, placebo-controlled (N=209) This compound 2 mg 73.3% (22/30) Efficacy and safety evaluated across six this compound doses (2-12 mg). All doses were well-tolerated.
This compound 4 mg 83.3% (25/30)
This compound 8 mg 86.7% (26/30)
This compound 12 mg 86.7% (26/30)
Placebo 13.8% (4/29)

A systematic review and meta-analysis (2024) of the two available trials, involving 821 participants, confirmed that this compound is non-inferior to ivermectin. The pooled analysis showed an odds ratio for parasitological cure of 0.67 (95% CI 0.36–1.25), with no heterogeneity (I² = 0%) [7] [8]. No deaths or serious adverse events were reported in either trial.

Safety and Tolerability Profile

The safety profile of this compound in strongyloidiasis treatment appears favorable and comparable to ivermectin.

  • Common Adverse Events: The most frequently reported adverse events were abdominal pain and headache, which were typically mild and transient [3].
  • Mazzotti-Type Reactions: As with other macrocyclic lactones, treatment can induce cutaneous, ophthalmological, and systemic reactions due to host immune responses to dying parasites. Symptoms can include pruritus, rash, fever, tachycardia, and lymphadenopathy [5].
  • Orthostatic Hypotension: In clinical trials for onchocerciasis, symptomatic orthostatic hypotension was observed more frequently with this compound (5%) than with ivermectin (2%). Patients are advised to lie down if they feel dizzy or light-headed after treatment [5].
  • Contraindications and Precautions:
    • Loa loa Co-infection: this compound is contraindicated in patients with suspected or confirmed Loa loa infection due to the risk of serious encephalopathy. Pre-treatment screening is recommended in endemic areas [5].
    • Pregnancy and Lactation: The safety of this compound during pregnancy has not been established. Breastfeeding is not recommended during treatment and for 7 days thereafter [5].

Dosing and Pharmacokinetic Protocol

Recommended Dosing

Table 2: this compound Dosing Protocol for Strongyloidiasis

Patient Population Dose Formulation Administration Regimen
Adults 8 mg 2 mg tablets Oral, with or without food [5] Single dose [3]
Pediatrics (≥4 yrs & ≥13 kg) Weight-based (see full prescribing information) 2 mg tablets Oral, with or without food [5] Single dose
  • Fixed-Dose Regimen: Population pharmacokinetic (PK) modeling in S. stercoralis-infected adults supports the use of a simple 8 mg fixed dose, as simulations showed equivalent drug exposure between fixed and weight-based dosing strategies. This is a significant operational advantage for public health programs [9].
  • Dose Optimization Insights: Exposure-response modeling indicates that with a single 8 mg dose, the cure rate plateaus at approximately 87% in moderate-to-high intensity infections (LPG >1). To achieve near-curative outcomes, especially in high-burden cases, future studies should investigate alternative strategies, such as a two-dose regimen administered 3 weeks apart to target the autoinfection cycle [6].
Key Pharmacokinetic Parameters

Population PK analysis reveals that this compound is characterized by:

  • High Clearance: 4.47 L/h for a 70 kg individual (higher than in healthy adults) [9].
  • Long Half-Life: Approximately 11.5 days, providing sustained drug exposure [6].
  • Large Volume of Distribution: Indicating extensive tissue penetration [6].

Detailed Experimental and Clinical Protocols

For researchers designing clinical trials or efficacy studies, the following protocols detail the methodologies from recent key studies.

Phase 2b/3 Non-Inferiority Trial Protocol [3]
  • Study Design: Randomized, double-blind, parallel-group, active-controlled non-inferiority trial.
  • Participants:
    • Inclusion: Adults (18-65 years) with S. stercoralis larvae confirmed in stool via Baermann method.
    • Exclusion: Immunocompromised state, serious underlying illness, pregnancy, or lactation.
  • Intervention:
    • Experimental Group: Single oral dose of this compound 8 mg + Ivermectin-matched placebo.
    • Active Control Group: Single oral dose of Ivermectin 200 µg/kg + this compound-matched placebo.
  • Primary Endpoint: Cure rate, defined as the absence of larvae in the stool based on the Baermann test, assessed within 14-21 days after treatment.
  • Key Procedures:
    • Randomization: 1:1 allocation using computer-generated sequence.
    • Blinding: Double-dummy technique to maintain blinding.
    • Stool Examination: A single Baermann test was used for the primary endpoint assessment.
Phase 2a Dose-Ranging Trial Protocol [4]
  • Study Design: Randomized, parallel-group, single-blinded, placebo-controlled, dose-ranging, phase 2a trial.
  • Participants: Adults (18-65 years) from endemic communities in Laos, with confirmed S. stercoralis infection.
  • Intervention Groups: Participants were randomized to one of seven groups: placebo or this compound at doses of 2, 4, 6, 8, 10, or 12 mg.
  • Primary Endpoint: Cure rate assessed 28 days post-treatment.
  • Key Laboratory Methods:
    • Stool Examination for Efficacy: Baermann Technique was used as the primary diagnostic method.
      • Sample Collection: Fresh stool samples were collected from participants.
      • Apparatus Setup: A funnel is placed in a support stand with a clamp attached to the stem. A rubber tube with a clamp is fitted to the stem, and a sieve or gauze is placed in the top of the funnel.
      • Sample Preparation: A stool sample (~20-30 g) is placed on the gauze in the funnel. Lukewarm water is added to cover the sample. The water temperature is critical to stimulate larval motility without harming them.
      • Incubation: The setup is left to stand for at least 2 hours, allowing larvae to migrate out of the stool, through the gauze, and sink to the bottom of the funnel stem.
      • Larval Collection: The clamp on the rubber tube is released to collect a few milliliters of fluid from the bottom into a Petri dish or centrifuge tube.
      • Microscopic Examination: The sediment is examined under a microscope for the presence of live S. stercoralis larvae.
    • Infection Intensity Stratification: Baseline infection intensity was quantified and stratified as:
      • Light: 0.4–1 Larvae Per Gram (LPG) of stool
      • Moderate: >1–10 LPG
      • Heavy: >10 LPG
Pharmacokinetic Sampling Protocol [9] [6]
  • Participants: A subset of S. stercoralis-infected adults from the clinical trial population (e.g., n=96).
  • Blood Sampling: Capillary blood samples (e.g., 8 time points per participant) were collected according to a sparse sampling scheme: pre-dose, and at 2, 4, 6, 7, 24 hours, and 3, 7, and 28 days post-dose.
  • Bioanalysis: Drug concentration in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Modeling: Population PK modeling was performed using non-linear mixed-effects modeling (e.g., with NONMEM or Monolix). A two-compartment model with delayed absorption (lag-time) and allometric scaling for body weight typically best describes this compound's PK.

Workflow and Pathway Diagrams

The following diagrams illustrate the clinical development pathway and pharmacological mechanism of action for this compound in strongyloidiasis.

moxidectin_workflow PreClinical Pre-Clinical Data (Veterinary use, in vitro efficacy) Phase1 Phase 1 Trials (PK/Safety in healthy volunteers) PreClinical->Phase1 Phase2a Phase 2a Dose-Finding (Laos, 2019-2020, N=223) Phase1->Phase2a PKModeling Population PK Modeling (Support for 8 mg fixed dose) Phase2a->PKModeling Phase2b_3 Phase 2b/3 Non-Inferiority (Laos & Cambodia, 2020-2022, N=726) Phase2a->Phase2b_3 PKModeling->Phase2b_3 Analysis Systematic Review & Meta-Analysis (2024, 2 trials, N=821) PKModeling->Analysis Phase2b_3->Analysis Application Application Notes & Protocol (For researchers and drug development) Analysis->Application

Figure 1: Clinical Development and Evidence Generation Workflow for this compound in Strongyloidiasis. Key studies providing direct evidence for this application are highlighted.

moxidectin_mechanism OralDose Oral Administration (8 mg fixed dose) PK Pharmacokinetics Fast absorption, Long half-life (~11.5 days) Large volume of distribution OralDose->PK MolecularTarget Molecular Target Binds to glutamate-gated chloride channels in nematodes PK->MolecularTarget Effect Cellular Effect Increased chloride influx Paralysis and death of parasite MolecularTarget->Effect Outcome Therapeutic Outcome Elimination of S. stercoralis larvae Parasitological cure Effect->Outcome

Figure 2: Pharmacological Pathway and Mechanism of Action of this compound.

Future Research Directions and Conclusions

While the data for this compound is compelling, several research gaps remain. Future studies should focus on:

  • Special Populations: Efficacy and safety data are currently insufficient for immunocompromised patients, very young or elderly individuals, and pregnant women [7] [8].
  • Optimized Dosing Regimens: Research into repeated dosing (e.g., two doses 3 weeks apart) is needed to achieve higher cure rates, particularly in patients with high infection intensity [6].
  • Loa loa Co-infection: Management protocols for patients from Loa loa endemic areas require development, mirroring the screen-and-treat approach used for ivermectin [10].
  • Real-World Implementation: Operational research on the integration of this compound into large-scale public health control programs, as conditionally recommended by the WHO for strongyloidiasis, is needed [1].

References

Comprehensive Application Notes and Protocols: Moxidectin for Heartworm Prevention in Canines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moxidectin and Heartworm Disease

Heartworm disease caused by the parasitic nematode Dirofilaria immitis represents a significant global health challenge for canine populations, with increasing incidence and geographic distribution reported in recent years [1] [2]. Macrocyclic lactones (MLs) have formed the cornerstone of heartworm prevention for over three decades, but emerging resistance in D. immitis populations has complicated control efforts [3] [4]. Among available MLs, This compound stands out as a particularly versatile and efficacious option with unique pharmacological properties that enable multiple formulation approaches [5] [2]. These application notes provide detailed protocols and experimental frameworks for evaluating this compound's preventive efficacy against D. immitis, with specific consideration of resistance management strategies and formulation optimization. The guidance is intended for researchers, veterinary scientists, and pharmaceutical development professionals engaged in advancing heartworm prevention capabilities in the face of evolving parasitic challenges.

This compound Profiles and Commercial Formulations

This compound belongs to the milbemycin subfamily of macrocyclic lactones, distinguished by its unique pharmacokinetic properties including high lipophilicity (logP = 6), extensive tissue distribution, and prolonged half-life compared to other MLs [2]. These characteristics enable extended protection against D. immitis infection and contribute to its efficacy profile against challenging parasitic strains. This compound is available in several FDA-approved formulations for canine heartworm prevention, each with distinct characteristics and applications [6].

Table 1: Commercial this compound Formulations for Canine Heartworm Prevention

Formulation Type Product Examples Dose Rate Administration Route Protection Duration
Injectable Extended-Release ProHeart 12 0.5 mg/kg Subcutaneous 12 months
Injectable Extended-Release ProHeart 6 0.17 mg/kg Subcutaneous 6 months
Oral Combination Simparica Trio 3 µg/kg (this compound) Oral 1 month
Topical Combination Advantage Multi 2.5 mg/kg Topical 1 month

The extended-release injectable formulations utilize proprietary microsphere technology to provide sustained this compound release, maintaining protective tissue concentrations for either 6 or 12 months [7] [6]. This technology represents a significant advancement in compliance assurance and consistent protection. Oral and topical formulations typically combine this compound with other parasiticides (e.g., sarolaner, afoxolaner, pyrantel, imidacloprid) to provide comprehensive parasite protection [8] [6]. When selecting appropriate formulations for research applications, investigators should consider study objectives, target heartworm strains, and pharmacokinetic parameters to ensure appropriate experimental design and interpretation.

Mechanisms of Action and Pharmacological Properties

Molecular Targets and Parasite Elimination

This compound exerts its antiparasitic effects primarily through pseudo-irreversible binding to glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells [5] [2]. This binding event leads to increased chloride ion influx, resulting in hyperpolarization of cell membranes and subsequent flaccid paralysis of the parasite. Unlike avermectin-class MLs, this compound demonstrates distinct interaction patterns with GluCl receptors, potentially contributing to its differentiated efficacy against ML-resistant strains [5]. The drug's effect is particularly potent against third-stage larvae (L3) and fourth-stage larvae (L4) of D. immitis, preventing their development into adult worms that cause clinical disease [2].

The exact mechanism by which MLs prevent heartworm development in vivo remains partially characterized. While in vitro studies demonstrate limited direct larvicidal activity at physiological concentrations, the host immune system appears to play a crucial role in the compound's efficacy in living systems [5] [2]. This compound may inhibit the secretion of immunomodulatory molecules by developing larvae that normally enable immune evasion, thereby enhancing recognition and elimination by the host's immune defenses [2]. This mechanism explains the discrepancy between in vitro and in vivo potency observations.

Pharmacokinetic Advantages

This compound's structural characteristics confer distinct pharmacokinetic advantages over other MLs. Its high lipophilicity promotes extensive tissue distribution, positioning the drug at the primary migration sites of D. immitis larvae [2]. The prolonged elimination half-life compared to other MLs enables extended protection windows, particularly advantageous in extended-release formulations [7] [6]. Additionally, this compound demonstrates reduced affinity for mammalian P-glycoprotein receptors and GABA-gated chloride channels compared to ivermectin, contributing to its favorable safety profile in canines, including those with ABCB1 (MDR1) gene mutations [2] [6].

The following diagram illustrates this compound's multimodal mechanism of action against Dirofilaria immitis:

G cluster_molecular Molecular Targets cluster_effects Cellular Effects cluster_outcomes Parasite Elimination This compound This compound GluCl Glutamate-gated Chloride Channels This compound->GluCl Primary target GABA GABA-gated Chloride Channels This compound->GABA Secondary target ES Excretory-Secretory Product Inhibition This compound->ES Indirect effect Adult Reduced Microfilariae Production This compound->Adult In reproductive tissues Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Chloride influx GABA->Hyperpolarization Minor contribution Immune Enhanced Immune Recognition ES->Immune Reduced immune evasion Paralysis Flaccid Paralysis Hyperpolarization->Paralysis L3L4 L3/L4 Larval Elimination Paralysis->L3L4 Prevents development Immune->L3L4 Host-mediated killing

Efficacy Assessment Protocols

Standardized Preventive Efficacy Study Design

Laboratory efficacy studies should adhere to Center for Veterinary Medicine (CVM) Guidance documents #90 (GL7) and #113 (GL19) to ensure regulatory acceptance [3] [7]. The following protocol outlines a standardized approach for evaluating this compound-based preventives against D. immitis:

Animal Selection and Allocation:

  • Use purpose-bred beagles ≥12 months of age, confirmed D. immitis-naïve via antigen and microfilaria testing [7].
  • Include minimum of 8-10 dogs per treatment group to achieve statistical power [3].
  • Implement randomized complete block design with allocation based on pretreatment body weight and pen location to minimize confounding variables [3] [7].

Infection Model:

  • Inoculate with 50 infective third-stage larvae (L3) of characterized D. immitis strain via subcutaneous injection [3] [7].
  • Utilize confirmed ML-resistant strains (JYD-34, ZoeLA, ZoeMO) alongside susceptible strains for comprehensive resistance assessment [3].
  • Time treatment administration relative to infection based on study objectives: Day -30 for evaluating larvicidal activity, Day 0 for preventive efficacy, or extended intervals (up to 60 days) for prolonged activity assessment [3] [2].

Efficacy Endpoints:

  • Conduct necropsy approximately 4-5 months post-inoculation for adult heartworm recovery and counts [3].
  • Calculate efficacy percentage using formula: Efficacy (%) = [(C - T)/C] × 100, where C is mean worm count in controls and T is count in treated group [3].
  • Include antigen testing (e.g., SNAP HTWM, DiroCHEK) and microfilaria detection (modified Knott's test) as supplementary efficacy measures [7].

The following diagram outlines the standardized experimental workflow for heartworm preventive efficacy studies:

G cluster_preparation Pre-Study Phase cluster_intervention Intervention Phase cluster_assessment Assessment Phase Start Study Initiation Animal Animal Selection & Health Verification Start->Animal Baseline Baseline D. immitis Testing Animal->Baseline Allocation Randomized Group Allocation Inoculation L3 Inoculation (50 L3 per dog) Allocation->Inoculation Baseline->Allocation Treatment This compound Administration Inoculation->Treatment Monitoring Clinical Monitoring Treatment->Monitoring Necropsy Necropsy 4-5 Months Post-Inoculation Monitoring->Necropsy Recovery Adult Worm Recovery & Counting Necropsy->Recovery Analysis Efficacy Calculation Recovery->Analysis Statistical Evaluation

Advanced Resistance Management Protocols

The emergence of macrocyclic lactone-resistant D. immitis strains necessitates specialized testing protocols beyond standard efficacy evaluations [3] [4]. The following approaches are recommended for comprehensive resistance management:

Dose-Response Studies:

  • Implement dose-ranging designs with this compound concentrations from 3 µg/kg to 60 µg/kg to establish minimum fully effective doses against resistant strains [3].
  • Evaluate multiple treatment frequencies (single vs. consecutive monthly administrations) to assess cumulative effects [3].
  • Utilize ≥3 geographically distinct resistant isolates to account for potential resistance mechanism variability [3].

Microfilariae Suppression Test:

  • Administer high this compound dose (e.g., 50 µg/kg) to infected dogs and monitor microfilariae counts pre-treatment and at 2-4 weeks post-treatment [4].
  • Classify isolates as potentially resistant if microfilariae reduction is <90% following treatment [4].

Molecular Resistance Marker Analysis:

  • Collect adult worm or microfilariae samples from efficacy studies for genetic analysis [4].
  • Screen for established single nucleotide polymorphism markers associated with ML resistance [4].
  • Correlate genotype findings with efficacy results to validate resistance mechanisms [3].

Advanced Applications Against Resistant Strains

Optimized Dosing Strategies

Research demonstrates that increasing both this compound dose and treatment frequency significantly improves efficacy against ML-resistant D. immitis strains [3]. The following table summarizes key findings from resistance-focused studies:

Table 2: this compound Efficacy Against ML-Resistant D. immitis Strains

Strain Dose (µg/kg) Frequency Efficacy (%) Notes
JYD-34 3 Single 19.0 Baseline efficacy
JYD-34 3 3 monthly 44.4 Moderate improvement
JYD-34 24 3 monthly ≥98.8 High efficacy
JYD-34 40 3 monthly 100 Complete protection
ZoeLA 3 Single 44.4 Baseline efficacy
ZoeLA 24 3 monthly ≥98.8 High efficacy
ZoeLA 60 3 monthly 100 Complete protection
ZoeMO 3 Single 82.1 Naturally more susceptible
ZoeMO 24 3 monthly ≥98.8 High efficacy
ZoeMO 40 3 monthly 100 Complete protection

Based on comprehensive resistance studies, the 24 µg/kg dose administered monthly was identified as the optimal balance of efficacy and safety for commercial development [3]. This dose provides ≥98.8% efficacy against all three major resistant strains while maintaining an appropriate safety margin.

Formulation Technologies for Enhanced Efficacy

Extended-release microsphere formulations represent a significant advancement in resistance management [7]. These formulations maintain continuous therapeutic tissue levels of this compound, exposing incoming larvae to active compound at the time of transmission rather than relying solely on retrospective clearance [7]. ProHeart 12 (0.5 mg/kg) demonstrated 100% efficacy in laboratory studies when dogs were challenged with D. immitis L3 365 days post-treatment, confirming sustained activity against resistant strains [7].

Combination formulations that integrate this compound with other active compounds provide additional resistance management benefits. Simparica Trio (this compound, sarolaner, pyrantel) achieved 100% preventive efficacy in field studies conducted in endemic regions, including areas with confirmed ML resistance [8]. The multi-modal action of combination products may enhance overall parasitic control while potentially reducing selection pressure for resistance to any single compound class.

Research Applications and Protocol Extensions

Field Study Implementation

Field efficacy studies provide critical real-world validation of heartworm preventive products under natural transmission conditions. The following protocol guidelines ensure scientifically rigorous field evaluations:

Site Selection and Enrollment:

  • Recruit client-owned dogs from multiple veterinary clinics in heartworm-endemic regions, particularly areas with documented ML resistance (e.g., Lower Mississippi River Valley) [7].
  • Enroll antigen- and microfilaria-negative dogs ≥10 months of age to ensure naïve status at study initiation [7].
  • Implement balanced enrollment across treatment groups with stratification by geographic location and baseline characteristics.

Study Design and Duration:

  • Conduct masked, randomized controlled trials with active comparator products (e.g., Heartgard Plus) [7].
  • Administer test products according to label instructions (e.g., monthly oral formulations, extended-release injectables) [8] [7].
  • Maintain study through full transmission season (typically 6-12 months) with periodic efficacy assessments [8].

Efficacy Monitoring:

  • Perform antigen and microfilaria testing at regular intervals (e.g., Days 365, 480, 605) to detect breakthrough infections [7].
  • Calculate preventive efficacy based on incidence of new infections in treatment groups versus controls [7].
  • Document compliance rates and adverse events to support benefit-risk assessments [5].
Diagnostic and Analytical Methods

Heartworm Antigen Testing:

  • Utilize commercial antigen test kits (SNAP HTWM, DiroCHEK) according to manufacturer protocols [7].
  • Confirm positive results with alternative testing method to minimize false positives [7].

Microfilariae Detection:

  • Implement modified Knott's test for sensitive detection and quantification of circulating microfilariae [7].
  • Examine concentrated samples under microscopy for morphological identification of D. immitis [7].

Adult Worm Confirmation:

  • Perform complete necropsy with specialized recovery techniques for pulmonary arteries, right heart, and vena cava [3].
  • Count and sex recovered adult worms for comprehensive burden assessment [3].
  • Calculate geometric mean worm counts for statistical comparisons between groups [3].

Safety and Regulatory Considerations

Adverse Event Monitoring and Management

This compound demonstrates a generally favorable safety profile across formulations, but specific monitoring protocols are recommended:

Injectable Formulations:

  • Monitor for anaphylactic reactions within 24 hours post-administration, particularly in heartworm-positive dogs [6].
  • Document injection site reactions, gastrointestinal signs (vomiting, diarrhea), and systemic effects (lethargy, anorexia) [6].
  • Implement Risk Mitigation Action Plan (RiskMAP) protocols as required for ProHeart products [6].

Breed-Specific Considerations:

  • Exercise caution in herding breeds with potential ABCB1 (MDR1) gene mutations [6].
  • Although this compound demonstrates weaker P-glycoprotein substrate affinity than ivermectin, prudent dosing in genetically susceptible animals is recommended [2] [6].
  • Consider ABCBA1 genotyping in studies involving at-risk breeds to inform safety assessments [6].
Regulatory Compliance and Reporting

Study Documentation:

  • Maintain complete study records including randomization schemes, treatment administration, and individual animal data [3] [7].
  • Document protocol deviations and their potential impact on study outcomes [3].
  • Retain serum and tissue samples for potential regulatory reanalysis [3].

Statistical Analysis:

  • Implement appropriate statistical models for worm count data, typically utilizing geometric means rather than arithmetic means due to Poisson distribution [3].
  • Employ significance testing (e.g., ANOVA, Wilcoxon tests) with predefined significance level of p < 0.05 [7].
  • Calculate efficacy percentages with corresponding confidence intervals [3].

Conclusion and Future Directions

This compound represents a versatile and potent tool for heartworm prevention with demonstrated efficacy against challenging ML-resistant D. immitis strains [3] [2]. The optimization of dosing strategies, formulation technologies, and treatment regimens continues to enhance its utility in resistance management [3] [7]. Researchers should prioritize comprehensive efficacy assessment against geographically diverse resistant isolates, long-term field evaluations in endemic areas, and combination approaches with complementary modes of action [3] [8] [4]. The development of standardized resistance monitoring protocols and advanced diagnostic tools will be crucial for preserving this compound's effectiveness and guiding appropriate clinical use [4]. As heartworm disease dynamics continue to evolve, ongoing research into this compound's applications will remain essential for protecting canine health worldwide.

References

Moxidectin UV spectrophotometry quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Analytical Challenge

Moxidectin is a potent compound, meaning it is effective at very low concentrations. This poses a significant challenge for UV-spectrophotometry.

  • Insufficient Sensitivity of UV-Spectrophotometry: The search results consistently show that for pharmacokinetic studies and residue analysis in tissues, plasma, or hair, researchers rely on highly sensitive methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection [1] [2] or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]. These methods can accurately quantify this compound at concentrations as low as 0.1 ng/mL (parts per billion) in plasma [2] and 0.026 ng/mg in cattle hair [3].
  • Limited UV-Spectrophotometry Data: While one source mentions that a UV-spectrophotometry method for this compound in a synthetic mixture has been developed and validated according to ICH guidelines [4], the specific experimental details—such as the solvent used, λmax, or the calibration range—are not provided in the available abstract.

Proposed Pathway for Method Development

Given the lack of a detailed protocol, you would likely need to develop and validate a UV method for your specific application (e.g., bulk drug or formulation analysis). The following workflow outlines the key stages of this process.

G cluster_1 Key Validation Parameters (ICH Q2(R1)) Start Start Method Development A A. Solvent Selection Start->A B B. Identify λmax A->B C C. Establish Linearity B->C D D. Method Validation C->D E E. Final Protocol D->E V1 Specificity V2 Accuracy V3 Precision V4 Linearity Range V5 Robustness

Based on standard practices for UV-method development [5], here are the core parameters you would need to investigate. The table below lists the critical parameters, but you would need to determine the specific values experimentally.

Parameter Description Experimental Consideration for this compound
Solvent Selection A solvent that dissolves this compound and is transparent in the UV range. Methanol or acetonitrile are common starting points for non-polar compounds [4].
λmax (Wavelength of Maximum Absorbance) The wavelength at which the drug has the strongest absorption. Determine by scanning a standard solution (e.g., 200-400 nm). The exact value is not listed in the search results.
Linearity Range The concentration range over which the absorbance is directly proportional to concentration. Prepare a series of standard solutions. The range must be established experimentally [4].
Validation Demonstrating the method is fit for purpose (as per ICH Q2(R1)) [4] [5]. Includes specificity, accuracy, precision, and robustness.

Alternative and Advanced Methods

For context, the following table summarizes the highly sensitive techniques that are the standard for quantifying this compound in complex matrices, as revealed by the search results.

Method Application Key Details Reference
LC-MS/MS Quantification in cattle hair LLOQ: 0.026 ng/mg. Extraction with Sorenson's Buffer and MTBE. Column: C18. Detection: MRM in positive mode. [3]
HPLC with Fluorescence Detection Quantification in human and cattle plasma LLOQ: 0.1 ng/mL. Requires derivatization with trifluoroacetic anhydride and N-methylimidazole to create a fluorescent compound. [1] [2]
HPLC-DAD Assessment in injection solutions and pure powder Simpler than LC-MS/MS, does not require derivatization. Suitable for quality control of formulations. [4]

Practical Experimental Considerations

  • Start with HPLC for Validation: If you are developing a UV method for a new formulation, you may need to use a validated HPLC method as a reference to cross-check the accuracy of your UV results [4].
  • Expect Limitations: Be aware that a UV method may only be suitable for analyzing this compound in bulk active pharmaceutical ingredients (APIs) or concentrated formulations, not for low-level biological samples.
  • Consult Official Standards: For regulatory purposes, always consult official pharmacopoeias (like USP or BP) for approved monographs and methods.

References

Moxidectin in vivo ultrafiltration pharmacokinetic sampling

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

Animal Preparation and Dosing
  • Pre-study preparation: Eight Merino wethers (42-51.5 kg) were housed under controlled conditions with veterinary monitoring [1].
  • Tissue cage implantation: Two weeks prior to the main experiment, subcutaneous tissue cages (6 cm and 10 cm lengths) were surgically implanted in the neck region under general anesthesia with local ropivacaine field block [1].
  • Moxidectin administration: Fourteen days before pharmacokinetic sampling, administer 0.2 mg/kg this compound (Cydectin, Virbac) subcutaneously in a hind limb to establish stable baseline concentrations [1] [2].
Ultrafiltration Probe Placement
  • Site preparation: Clip and aseptically prepare the neck area contralateral to tissue cages using iodine scrub [1].
  • Local anesthesia: Administer subcutaneous blebs of 2% lignocaine at insertion sites [1].
  • Probe insertion: Make stab incisions through anesthetized areas, tunnel a sterile metal introducer trocar subcutaneously, insert ultrafiltration probe, remove trocar while maintaining probe position, and secure with butterfly tape wings stapled to skin [1].
  • Collection setup: Connect tubing to a double-ended needle mounted on a Vacutainer sampling bell with negative pressure collection vials [1].
Pharmacokinetic Study Execution
  • Carprofen administration: At time zero, administer 4 mg/kg carprofen intravenously via cephalic vein catheter [1].
  • Sampling schedule: Collect plasma, tissue cage fluid, and ultrafiltration samples at -0.5, 0.5, 1, 2, 3, 4, 5, 7, 24, 36, 48, and 72 hours post-dosing [1].
  • Blood collection: Draw 4 mL blood samples after discarding initial 1.5 mL; flush catheter with heparinized saline after each sample [1].
  • Tissue cage fluid collection: Percutaneously puncture cages with 20-gauge hypodermic needles [1].
  • Sample handling: Transfer all samples to lithium heparin vials and store at 4°C prior to centrifugation [1].

Analytical Methodology for this compound Quantification

UHPLC-MS/MS Protocol

The following details the optimized analytical method for this compound quantification in plasma [3]:

G cluster_params Key Validation Parameters SamplePrep Sample Preparation Liquid-Liquid Extraction Column Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) SamplePrep->Column MobilePhase Mobile Phase: A: 10 mM Ammonium Formate + 0.1% Formic Acid B: Acetonitrile (A:B = 10:90) Column->MobilePhase Chromatography Isocratic Elution Flow Rate: 0.4 mL/min Run Time: 5 min MobilePhase->Chromatography MSDetection MS Detection: Positive ESI Mode MRM: m/z 640.5→528.4 (this compound) m/z 890.7→305.3 (IS: Avermectin B1a) Chromatography->MSDetection Validation Method Validation MSDetection->Validation LLOQ LLOQ: 1.00 ng/mL Linearity Linearity: 1.00-200 ng/mL (r²>0.99) Recovery Extraction Recovery: >94.1% Precision Precision: RSD ≤15%

Method Validation Parameters
Parameter Result Acceptance Criteria
LLOQ 1.00 ng/mL Signal-to-noise >5:1 [3]
Linear Range 1.00-200 ng/mL r² > 0.99 [3]
Extraction Recovery 94.1-98.0% Consistent across concentrations [3]
Matrix Effect 91.2-96.2% Minimal ion suppression/enhancement [3]
Accuracy 100.1-103.6% Within 85-115% of nominal [3]
Precision (RSD) ≤15% (intra- and inter-day) Meets FDA guidelines [3]

Implementation Considerations and Troubleshooting

Data Normalization Procedure
  • Principle: Use stable this compound concentrations to correct for variations in analyte recovery due to membrane fouling or tissue inflammation [1] [2].
  • Calculation: Normalized carprofen concentration = (Measured carprofen concentration) × (Baseline this compound concentration / Measured this compound concentration) [1].
  • Verification: Confirm this compound concentration stability throughout sampling window (72 hours in sheep model) [1] [2].
Technical Challenges and Solutions
Challenge Impact Recommended Solution
Insufficient ultrafiltrate volume Failed samples; incomplete datasets Optimize vacuum pressure; ensure proper membrane priming [1]
Membrane fouling Reduced analyte recovery; inaccurate concentrations Use this compound correction; limit sampling duration [1]
Local inflammation Altered analyte permeability Allow tissue recovery post-implantation; anti-inflammatory pre-treatment [1]
Carprofen stability Analytical inaccuracy Process plasma within 6 months when stored at 4°C [4]

Discussion and Future Applications

The use of this compound as an in vivo internal standard represents a novel approach to addressing the technical limitations of ultrafiltration sampling in pharmacokinetic studies [1] [2]. Its long half-life in various species (18-19 days in sheep and dogs) makes it particularly suitable for studies extending over several days [1] [2].

While the ultrafiltration technique itself requires further refinement to improve reliability, the internal standard approach significantly enhances data interpretation from successful samples [1]. This methodology could potentially be adapted for other long-half-life drugs in veterinary and human pharmacokinetic research, particularly for studies investigating tissue penetration of therapeutic agents.

References

Moxidectin analytical method recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Moxidectin Recovery

Problem Possible Cause Suggested Solution Applicable Matrix
Low Recovery Inefficient extraction from complex matrix [1] [2] Use a modified QuEChERS approach [1] or optimized liquid-liquid extraction [3] [2] Tissues (muscle, liver, fat, kidney), Hair
Low Recovery Cumbersome, loss-prone sample cleanup [3] [1] Replace SPE with dispersive-SPE (d-SPE) for cleanup [1] Tissues, Plasma
High Matrix Effects/Interference Inadequate purification of sample extract [1] Use d-SPE with C18 and primary secondary amine (PSA) sorbents [1] Tissues
Low Recovery Suboptimal extraction solvent or volume [2] Use Sorenson's Buffer for digestion and Methyl tert-butyl ether (MTBE) for extraction [2] Hair
Low Recovery Large plasma sample volume requirement [3] Scale down and use a simplified liquid-liquid extraction method [3] Plasma

For a visual summary of how these methods are applied, this workflow diagram maps out the two primary approaches based on the sample matrix you are analyzing.

Start Start: Select Sample Type Plasma Plasma/Serum Start->Plasma Tissues Tissues (e.g., muscle, liver) Start->Tissues Hair Hair Start->Hair LLE Liquid-Liquid Extraction (LLE) Plasma->LLE QuEChERS QuEChERS Method Tissues->QuEChERS Hair_Digestion Digestion & Extraction Hair->Hair_Digestion LLE_Steps 1. Use Acetonitrile for extraction 2. Simplified, cost-effective cleanup LLE->LLE_Steps Analysis Analysis via LC-MS/MS LLE_Steps->Analysis QuEChERS_Steps 1. Extract with Acetonitrile 2. Cleanup with d-SPE (C18 + PSA) QuEChERS->QuEChERS_Steps QuEChERS_Steps->Analysis Hair_Steps 1. Digest with Sorenson's Buffer 2. Extract with MTBE Hair_Digestion->Hair_Steps Hair_Steps->Analysis

Detailed Experimental Protocols

Here are the detailed methodologies for the key approaches cited in the troubleshooting guide.

For Tissue Samples: Modified QuEChERS with d-SPE Cleanup [1]

This method is versatile for various lamb tissues (muscle, liver, kidney, fat) and avoids expensive SPE cartridges.

  • Sample Preparation: Homogenize the tissue sample.
  • Extraction: Place 2.0 g ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube. Add 10 mL of acetonitrile and shake vigorously for 10 minutes. Add 4 g of MgSO4 and 1 g of NaCl, then immediately shake for another minute.
  • Cleanup (d-SPE): Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of MgSO4, 50 mg of C18 sorbent, and 50 mg of PSA sorbent. Vortex the mixture and centrifuge. The supernatant is then filtered through a 0.22 μm PVDF membrane before analysis.
  • Key Benefit: The d-SPE step with C18 and PSA effectively removes lipids and fatty acids, reducing matrix effects and improving recovery and instrument performance [1].
For Plasma Samples: Simplified Liquid-Liquid Extraction [3]

This method uses a small plasma volume (50 μL) and a straightforward LLE to achieve high recovery.

  • Sample Preparation: Use 50 μL of rat plasma.
  • Internal Standard: Use Avermectin B1a as the internal standard.
  • Extraction: Add 200 μL of acetonitrile to the plasma sample to precipitate proteins. Vortex the mixture for 1.0 minute and then centrifuge. The supernatant is then ready for injection into the UHPLC-MS/MS system.
  • Key Benefit: This simplified process avoids costly and time-consuming solid-phase extraction, making it robust and efficient for high-throughput pharmacokinetic studies [3].
For Hair Samples: Digestion and Extraction [2]

Analyzing this compound in hair requires a digestion step to liberate the analyte from the keratin matrix.

  • Sample Preparation: Weigh and cut blank cattle hair into fine pieces.
  • Digestion: Use Sorenson's Buffer (a phosphate buffer) as a digestion solvent for incubation.
  • Extraction: Use Methyl tert-butyl ether (MTBE) as the extraction solvent. The specific volumes and incubation temperature were optimized to maximize recovery, though the exact values in the source require consultation of the original article [2].
  • Key Benefit: This method successfully addresses the challenges of endogenous interferences and high matrix effects common in hair analysis.

Key Takeaways for Method Development

  • Match the Method to the Matrix: The optimal sample preparation technique is highly dependent on your sample type. Plasma often works well with simple LLE, while complex solid matrices like tissue and hair benefit from a digestion or QuEChERS step.
  • Focus on Cleanup: A good cleanup procedure (like d-SPE) is not just about recovery—it significantly reduces matrix effects, leading to more sensitive and reliable LC-MS/MS analysis [1].
  • Consider Scalability: Newer methods demonstrate that excellent results can be achieved with smaller sample sizes (e.g., 50 μL of plasma), which reduces reagent costs and is beneficial for studies with volume limitations [3].

References

Moxidectin stability in plasma storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the validated storage period for moxidectin in plasma? Research demonstrates that this compound in rat plasma remains stable for at least 12 weeks when stored at -20°C and -80°C [1]. For longer-term storage, -80°C is recommended to ensure optimal stability over many months.

  • What are the critical factors affecting this compound stability? this compound is susceptible to acidic, basic, and oxidative conditions [2]. During sample preparation and analysis, avoid using strong acids or bases and protect samples from oxidizers. It is also stable through at least three freeze-thaw cycles [3] [4] [1].

  • Which analytical technique is best for stability assessment? UHPLC-MS/MS is the preferred method due to its high sensitivity, specificity, and simple sample preparation without needing derivatization [3] [4]. HPLC with fluorescence detection is also reliable but requires a derivatization step [5] [1].

Stability Data Summary

The table below summarizes key stability data for this compound under various conditions, collated from recent studies.

Storage Condition Stability Duration Matrix Key Findings Source
Long-term @ -20°C & -80°C ≥ 12 weeks Human Plasma Stable with accuracy of 95.0–105.0% of nominal concentration [1]. [1]
Freeze-Thaw (3 cycles) - Rat Plasma Stable with accuracy of 98.3–105.7% [3] [4]. [3] [4]
Autosampler (4°C) 24 hours Rat Plasma Post-preparation stability confirmed [3] [4]. [3] [4]
Bench-top (Room Temp) 6 hours Rat Plasma Stable for short-term handling [3] [4]. [3] [4]

Experimental Protocols for Stability Assessment

1. UHPLC-MS/MS Method for Quantification [3] [4] This is a modern, robust method for analyzing this compound concentrations in plasma.

  • Sample Preparation: Use a simple liquid-liquid extraction. To a 50 µL plasma sample, add the internal standard (e.g., Avermectin B1a), then extract with an organic solvent like acetonitrile. Vortex, centrifuge, and inject the supernatant.
  • Chromatography:
    • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
    • Mobile Phase: (A) 10 mM Ammonium formate with 0.1% formic acid / (B) Acetonitrile (10:90, isocratic)
    • Flow Rate: 0.4 mL/min
    • Run Time: 5 minutes
    • Column Temperature: 35°C
  • Mass Spectrometry:
    • Ionization: Positive electrospray (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: this compound: m/z 640.5 → 528.4; Internal Standard: m/z 890.7 → 305.3

2. HPLC-FD Method for Quantification [5] [1] This classical method is reliable but involves more complex sample preparation.

  • Sample Preparation: Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample clean-up.
  • Derivatization: To enable fluorescence detection, this compound must be derivatized. Mix the dried sample extract with N-methylimidazole and trifluoroacetic anhydride to form a fluorescent derivative.
  • Chromatography:
    • Column: Bondapak C18
    • Mobile Phase: Tetrahydrofuran-Acetonitrile-Water (40:40:20, v/v/v)
    • Flow Rate: 1.5 mL/min
    • Detection: Fluorescence (Excitation: 365 nm, Emission: 475 nm)

The following workflow diagram outlines the core steps for assessing this compound stability using the UHPLC-MS/MS method:

Start Start Stability Assessment SamplePrep Plasma Sample Preparation (50 µL sample, LLE with Acetonitrile) Start->SamplePrep UHPLC UHPLC-MS/MS Analysis SamplePrep->UHPLC DataAnalysis Data Analysis (Compare peak area/ratio to fresh standards) UHPLC->DataAnalysis Conclusion Determine Stability (Accuracy within 85-115%) DataAnalysis->Conclusion

Troubleshooting Common Issues

  • Problem: Inconsistent recovery or low response.

    • Solution: Ensure the internal standard (e.g., Avermectin B1a or Ivermectin) is added consistently to all samples to correct for losses during extraction and variations in instrument response [3] [5].
  • Problem: Poor chromatography or peak shape.

    • Solution: Check the mobile phase composition and column performance. The recommended mobile phase of 10 mM ammonium formate with 0.1% formic acid and acetonitrile (10:90) provides good separation and peak shape for this compound [3] [4].
  • Problem: Suspected sample degradation during storage.

    • Solution: Always store plasma samples at -80°C or below immediately after collection and centrifugation. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes [1]. Analyze samples in a single batch where possible to minimize inter-assay variation.
  • Problem: Need for accelerated stability testing.

    • Solution: While not directly for plasma, studies on the drug substance show that forced degradation under acidic, basic, and oxidative stress can identify labile conditions and degradation products, informing handling procedures [2] [6].

References

Optimizing moxidectin extraction efficiency tissues

Author: Smolecule Technical Support Team. Date: February 2026

Moxidectin Pharmacological Profile

For researchers, understanding this compound's core properties is crucial for designing experiments. The table below summarizes key characteristics based on recent studies.

Property Description Experimental/Troubleshooting Implications
Protein Binding High and concentration-dependent binding to plasma lipoproteins; atypical trend of increasing binding with higher drug concentration [1]. Explains long half-life; necessitates measurement of free (unbound) drug concentration for accurate pharmacokinetic and efficacy assessments [1].
P-glycoprotein (P-gp) Affinity Weaker P-gp substrate than ivermectin [2]. Lower risk of toxic brain accumulation due to P-gp deficiency or drug-drug interactions; relevant for CNS safety and distribution studies [2].
GABA Receptor Potency Lower potency on GABAA receptors compared to ivermectin [2]. Suggests a reduced risk of CNS depression and other complications from excessive GABA receptor stimulation in neurological safety profiles [2].
Lipophilicity Higher lipophilicity than ivermectin [2]. Contributes to faster brain penetration and longer tissue retention; impacts extraction efficiency and residue depletion studies [2].

Experimental Workflow for Free Drug Analysis

Although a direct tissue extraction protocol was not located, a recent study detailed a robust methodology for determining the pharmacologically critical free fraction of this compound in serum, which is a common precursor to tissue analysis [1]. This workflow can serve as a reference for developing your own assays.

start Start: Serum Sample Prep spike Spike with this compound (20, 100, 500 pg/μL) start->spike dialysis Equilibrium Dialysis (MWCO: 8000 Da) spike->dialysis lcms LC-MS/MS Analysis dialysis->lcms calc Calculate Free Drug % lcms->calc end Data on Protein Binding calc->end

Methodology Details [1]:

  • Sample Preparation: Serum samples were spiked with this compound at three concentration points (20, 100, and 500 pg/μL) to evaluate concentration-dependent binding.
  • Separation (Equilibrium Dialysis): The free drug was separated from protein-bound drug using a Single-Use Plate Rapid Equilibrium Dialysis (RED) device with a molecular weight cut-off of 8,000 Da. This step is critical for accurate free fraction measurement.
  • Quantification (LC-MS/MS): Concentrations of this compound in both the buffer (free drug) and serum chambers (total drug) were determined using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). This method was validated for precision and accuracy.
  • Calculation: The fraction unbound (fu%) was calculated using the formula: fu% = (Concentration in Buffer Chamber / Concentration in Serum Chamber) × 100%.

Frequently Asked Questions

Q1: Why is my measured free drug percentage of this compound decreasing as I increase the spiked concentration? This is an atypical but documented characteristic of this compound. Research shows its binding to serum lipoproteins (HDL, LDL, VLDL) is concentration-dependent, leading to a lower free fraction at higher total concentrations [1]. This is a key point to consider during data interpretation.

Q2: How does this compound's safety profile compare to ivermectin for central nervous system (CNS) research? this compound has a superior CNS safety profile based on preclinical data. It is a weaker substrate for the P-glycoprotein efflux transporter and has lower potency on GABA-gated chloride channels, which reduces the risk of complications like toxic brain accumulation and CNS depression [2].

Q3: The extraction recovery of this compound seems to vary between species. Is this expected? Yes, significant interspecies differences in protein binding have been observed. For example, wombats showed significantly lower free drug levels compared to other marsupials like koalas and kangaroos [1]. This underscores the importance of validating extraction and analytical methods for each specific species under study.

References

Analytical Methods & Low-Temperature Clean-Up Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Low-temperature clean-up is a technique used to remove co-extracted fats and lipids from sample extracts by freezing and centrifugation, which is particularly useful for fatty animal tissues.

Matrix Sample Prep (Extraction) Clean-up Procedure Analytical Technique Key Performance Data Reference
Bovine muscle, liver, fish Solvent extraction Low-temperature clean-up at -20°C to -80°C LC-MS/MS or LC-fluorescence Effective lipid removal; suitable for multi-residue analysis [1] [2]
Lamb tissues (muscle, liver, kidney, fat) QuEChERS (Acetonitrile, MgSO4, NaCl) Low-temperature clean-up & d-SPE (PSA, C18, MgSO4) UHPLC-MS/MS Rec: 86-110%; Precision (RSD) <20% [3]
Butter Solid-liquid extraction with low-temperature partitioning (LE-LTP) Low-temperature partitioning clean-up HPLC-fluorescence Rec: 90.4-103.6%; LOQ: 1 µg/kg [1]
Bovine liver Isooctane extraction; Alumina-N SPE cartridge Solid-phase extraction (SPE) HPLC-fluorescence Rec: 90-96%; LOQ: 2 µg/kg [4]

Here is a detailed protocol based on the QuEChERS method with low-temperature clean-up for lamb tissues [3]:

  • Extraction: Weigh 2 g of homogenized tissue sample into a centrifuge tube. Add 10 mL of acetonitrile and internal standard, then shake vigorously for 10-20 seconds.
  • Salting Out: Add 4 g of anhydrous MgSO4 and 1 g of NaCl. Shake immediately and vigorously for 1 minute.
  • Centrifugation: Centrifuge at 3000-4500 rpm for 5 minutes. The acetonitrile phase (upper layer) is transferred to a clean tube.
  • Low-Temperature Clean-up: Place the tube containing the extract in a freezer at -20°C to -80°C for a minimum of 2 hours (or overnight) to solidify lipids.
  • Post-Freeze Centrifugation: Centrifuge the frozen extract again at 3000-4500 rpm for 5 minutes. Collect the chilled, clarified supernatant.
  • d-SPE: Transfer 1 mL of the clean extract to a d-SPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Shake and centrifuge.
  • Analysis: The final extract is diluted and analyzed by UHPLC-MS/MS.

Troubleshooting Guide & FAQs

FAQ 1: Why is low-temperature clean-up used, and when is it most beneficial?

This technique is primarily used to remove co-extracted fats and lipids from sample extracts. It is a simple, inexpensive, and effective physical clean-up step that avoids the use of additional solid-phase extraction (SPE) cartridges, saving time and cost [3]. It is most beneficial when analyzing fatty matrices like adipose tissue, liver, or butter [1] [3].

FAQ 2: My recovery is low after the low-temperature clean-up step. What could be the cause?

  • Cause 1: The extract was not kept at a low enough temperature for a sufficient time, leading to incomplete lipid solidification and loss of analyte during the subsequent centrifugation.
  • Solution: Ensure the freezer maintains a stable temperature (at least -20°C) and extend the freezing time (e.g., overnight).
  • Cause 2: The analyte itself may be co-precipitating or adsorbing to the solidified lipids.
  • Solution: Optimize the solvent composition. A small percentage of water in the acetonitrile extract can help prevent the co-precipitation of moxidectin [3].

FAQ 3: How does this method compare to traditional SPE for this compound analysis?

The QuEChERS method with low-temperature clean-up offers a simpler, faster, and less expensive alternative to traditional SPE methods. It avoids the use of specialized SPE cartridges, reduces organic solvent consumption, and allows for high sample throughput while still meeting validation criteria for accuracy and precision [3].

Method Performance & Data Comparison

This table summarizes quantitative data from two UHPLC-MS/MS methods for this compound analysis, demonstrating the performance you can expect from modern techniques.

Parameter Method A: Rat Plasma [5] Method B: Lamb Tissues [3]
Linear Range 1.00–200 ng/mL 2.5 - 100 ng/g (ppb)
LLOQ 1.00 ng/mL 2.5 ng/g
Accuracy 100.1% - 103.6% 86% - 110%
Precision (RSD) Intra-day & inter-day < 15% Intra-day & inter-day < 20%
Recovery > 94.1% 86% - 110%
Matrix Effect 91.2% - 96.2% Not specified

Workflow Diagram

The following diagram illustrates the general decision-making process for this compound residue analysis, integrating the low-temperature clean-up option:

Start Start: this compound Residue Analysis Matrix Define Sample Matrix Start->Matrix Method Select Sample Prep Method Matrix->Method Decision1 Is the matrix high in fat? (e.g., liver, adipose tissue) Method->Decision1 SPEOption Traditional SPE Clean-up Decision1->SPEOption No LTCOption Low-Temperature Clean-up (LTC) Decision1->LTCOption Yes Analysis Instrumental Analysis (e.g., UHPLC-MS/MS) SPEOption->Analysis LTCOption->Analysis End Data Acquisition & Review Analysis->End

References

Moxidectin cross-reactivity immunoassay development

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity occurs when a secondary antibody or an assay's detection system binds to an unintended target, such as structurally similar compounds or endogenous immunoglobulins from other species present in the sample [1]. This is a common challenge in immunoassay development.

  • Mechanism: Immunoglobulins from different species share conserved sequences and similar structures. The paratope of an antibody raised against one species may recognize a homologous epitope on an immunoglobulin from another, often closely related, species [1].
  • Consequences: This can lead to increased background signal (from detecting endogenous immunoglobulins) or off-target signal (from detecting other primary antibodies in a multiple labeling protocol), compromising assay specificity [1].
  • Mitigation Strategy: Cross-Adsorption
    • Affinity-purified antibodies are isolated by binding to their target immobilized on a solid-phase gel.
    • Cross-adsorption is a further purification step where the antibody is passed over gels containing proteins from other, non-target species. This removes antibodies that recognize shared epitopes, minimizing potential cross-reactivity [1].
    • Antibodies described with "(min X ... Sr Prot)" have been cross-adsorbed and tested against the serum proteins of the species listed in the parentheses [1].

Moxidectin Properties and Potential for Cross-Reactivity

While direct evidence is lacking, this compound's chemical and pharmacological profile suggests areas to investigate.

The table below summarizes key characteristics of this compound based on the available literature:

Feature Description Relevance to Assay Development
Drug Class Macrocyclic lactone (milbemycin) [2]. Potential for cross-reactivity with other macrocyclic lactones (e.g., ivermectin, selamectin) should be evaluated [3].
Lipophilicity Highly lipophilic [2]. May influence non-specific binding to assay components, leading to higher background.
Common Formulations Often used in combination with other drugs (e.g., imidacloprid, praziquantel) in veterinary products [2] [4]. If developing an assay for biological samples from treated animals, cross-reactivity with these common co-administered drugs must be ruled out.
Human Metabolites Information not available in search results. Metabolite cross-reactivity is a critical parameter for assay specificity and should be investigated once metabolite data is available.

Experimental Design and Troubleshooting

Based on general best practices for immunoassay development, here are key steps to identify and mitigate cross-reactivity issues.

Systematically Test for Cross-Reactivity

To confidently determine specificity, you must experimentally test your assay against a panel of potentially interfering substances.

  • Create a Compound Panel: Include this compound, its known metabolites (if any), and other structurally related compounds (especially other macrocyclic lactones like ivermectin) [3].
  • Include Common Combinations: Test drugs that are frequently co-formulated or co-administered with this compound, such as imidacloprid [4].
  • Run Cross-Reactivity Experiments: Spike known concentrations of these potential cross-reactants into a blank matrix and run the assay. The percentage cross-reactivity is typically calculated as follows [5]:
    • (Measured Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) * 100%
Implement Robust Controls

A well-designed control strategy is essential for troubleshooting.

  • Blank Controls: Use a blank sample (without this compound) to establish a baseline signal.
  • Negative Controls: Include samples containing only the formulation excipients or other drugs from the test panel to confirm the signal is specific to this compound.
  • Sequential Addition: In multiple labeling protocols, incubate primary and secondary antibodies sequentially rather than as a cocktail to minimize protein-protein interactions that can cause background [1].

Workflow for Cross-Reactivity Investigation

The following diagram outlines a systematic workflow to investigate and mitigate cross-reactivity during your assay development.

Start Start: Develop this compound Immunoassay A Define Compound Panel • Other Macrocyclic Lactones • Common Co-drugs (e.g., Imidacloprid) • Known Metabolites Start->A B Perform Cross-Reactivity Screening A->B C Analyze Results Calculate % Cross-Reactivity B->C D Is specific binding significantly higher than cross-reactivity? C->D E Assay Specificity Adequate D->E Yes F Investigate Mitigation Strategies D->F No End Assay Validation E->End G Strategies: • Antibody Cross-Adsorption • Optimize Blocking Conditions • Adjust Sample Dilution F->G H Re-test Assay Performance G->H H->C Re-analyze

Key Troubleshooting FAQs

  • Q: My assay shows high background signal. Could this be related to this compound's properties?

    • A: Yes. This compound is highly lipophilic [2], which can promote non-specific binding. Ensure your blocking buffer is optimized (e.g., using 5% normal serum from the host species of your secondary antibody) and consider including a mild detergent in your wash buffers.
  • Q: How can I be sure my signal is from this compound and not a similar drug in a sample?

    • A: This is a core challenge. The definitive solution is to run the cross-reactivity panel experiments described above. Using a highly cross-adsorbed secondary antibody (min X) is also critical to prevent detection of endogenous immunoglobulins or other primary antibodies in the sample [1].
  • Q: I am developing a multiplex assay. What is the most critical step to avoid cross-reactivity between my antibodies?

    • A: Ensure that all your secondary antibodies are cross-adsorbed against the species of every other primary antibody used in the experiment. Furthermore, all secondaries should ideally be raised in the same host species (e.g., all donkey-derived) to prevent inter-species recognition [1].

References

Moxidectin & the Tissue Cage Model: Key Experimental Details

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental parameters from a study that used Moxidectin as an in vivo internal standard in a tissue cage model in sheep [1].

Aspect Technical Specification
Animal Model 8 Merino wethers (sheep), ~18 months old, 42–51.5 kg [1]
Tissue Cage Implantation Two subcutaneous tissue cages (6 cm and 10 cm) implanted in the neck 3 weeks prior to the main experiment [1].
This compound Dosing (Internal Standard) 0.2 mg/kg, administered subcutaneously in a hind limb 14 days prior to the primary drug (carprofen) injection [1].
Sample Collection Timepoints Plasma and tissue cage fluid sampled at: -0.5, 0.5, 1, 2, 3, 4, 5, 7, 24, 36, 48, 72 hours [1].
Sample Handling Collected into lithium heparin vials, stored at 4°C before centrifugation. Plasma/sediment-free fluid decanted and stored at -80°C until analysis [1].
Analysis Method Concentrations of this compound and carprofen measured by LC–MS/MS [1].

Detailed Experimental Protocol

This section breaks down the key methodological steps as described in the research paper [1].

  • Animal Preparation and Housing: Animals were determined to be healthy by veterinary examination and routine testing prior to enrolment. They were housed with water supplied ad libitum and fed pellets and lucerne chaff daily [1].
  • Surgical Implantation of Tissue Cages:
    • Animals were anesthetized.
    • Two tissue cages of different lengths (6 cm and 10 cm) were inserted subcutaneously on one side of the neck.
    • A local anesthetic field block (0.75% ropivacaine) was used around the surgical site.
    • The side of implantation was alternated between animals [1].
  • Dosing with this compound: Fourteen days before the main experiment, this compound (0.2 mg/kg) was injected subcutaneously into a hind limb to achieve stable, pseudo-steady-state concentrations throughout the subsequent sampling period [1].
  • Sample Collection on Study Day:
    • A cephalic vein was catheterized for drug administration and blood sampling.
    • At time zero, the primary drug (4 mg/kg carprofen) was injected intravenously.
    • Blood samples: Collected via the catheter; 1.5 mL of blood was withdrawn and discarded before collecting a 4 mL sample. The catheter was flushed with heparinized saline after each sample.
    • Tissue cage fluid samples: Obtained by percutaneous puncture of the cage with a 20-gauge hypodermic needle. Analgesia was provided for the animal during this procedure [1].

Conceptual Workflow and Internal Standard Application

The following diagrams illustrate the overall experimental workflow and the rationale for using this compound as an internal standard.

TC Tissue Cage Implantation Mox This compound Dosing (SC, -14 days) TC->Mox Prim Primary Drug Dosing (IV, Time 0) Mox->Prim Coll Serial Sample Collection (Plasma & Tissue Cage Fluid) Prim->Coll Anal LC-MS/MS Analysis Coll->Anal PK Pharmacokinetic Analysis (Data Correction with this compound) Anal->PK

The study proposed that this compound's long half-life and stable concentration in tissues make it suitable as an internal standard to correct for variability in analyte recovery from tissue cage and ultrafiltration samples [1]. The concept is visualized below.

Problem Problem: Variable analyte recovery due to: • Membrane fouling • Tissue inflammation Principle Principle: This compound provides a 'pseudo-steady state' reference concentration in sampled fluids. Problem->Principle Correction Correction Method: Changes in measured this compound are used to scale the concentration of the primary drug of interest. Principle->Correction Outcome Outcome: Improved accuracy of pharmacokinetic parameters for the primary drug. Correction->Outcome

Important Experimental Note and Limitation

A key finding from the cited study was that while this compound proved suitable as an internal standard, ultrafiltration probes failed to consistently produce enough sample volume for analysis, indicating that this specific technique requires further refinement [1]. This highlights a potential technical challenge you may encounter.

References

Moxidectin inflammatory response ultrafiltration probes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using moxidectin as an internal standard? this compound is ideal for this role due to its long half-life (~18 days in sheep) and high lipophilicity, which allow it to achieve stable, pseudo-steady-state concentrations in plasma and tissue fluids over typical experiment durations (e.g., 72 hours). This stability allows researchers to correct for variations in analyte recovery [1] [2] [3].

  • Q2: Why are my ultrafiltration probes not yielding enough sample volume? The most common reasons are membrane fouling and an inflammatory response from the surrounding tissue. This inflammation can obstruct the membrane pores, reducing the flux of the analyte and leading to an underestimation of drug concentrations [1] [4].

  • Q3: How can I validate that my ultrafiltration samples are reliable? Using an in vivo internal standard like this compound is a direct method for validation. By comparing the measured concentration of this compound against its known stable concentration, you can calculate a correction factor to apply to your target analyte (e.g., carprofen), thereby verifying the sample's reliability [1] [4].

Troubleshooting Guide: Low Ultrafiltration Yield

Problem Possible Cause Recommended Solution
Insufficient sample volume Inflammatory tissue response clogging membrane Consider inserting probes 24 hours prior to sampling to allow acute inflammation to subside [4].
Insufficient sample volume Membrane fouling or obstruction Use this compound as internal standard to correct for recovery changes [1] [4].
High variability in analyte recovery Fluctuations in pressure differential Ensure vacuum pressure source (e.g., vacutainer) is consistent and check system for leaks [1].
High variability in analyte recovery Inconsistent probe performance Normalize target analyte concentration using concurrent this compound measurement [1] [4].
Low analyte concentration Inflammation altering local tissue pharmacokinetics Use a internal standard to correct for recovery; validate against other methods (e.g., tissue cages) [1] [4].

Detailed Experimental Protocol

The following workflow outlines the key steps for implementing this compound as an internal standard in an ultrafiltration study, based on a validated model in sheep [1] [4].

Experimental Workflow for this compound Internal Standard Administer this compound (0.2 mg/kg SC) Administer this compound (0.2 mg/kg SC) 14-day equilibrium period 14-day equilibrium period Administer this compound (0.2 mg/kg SC)->14-day equilibrium period Implant Ultrafiltration Probes Implant Ultrafiltration Probes 14-day equilibrium period->Implant Ultrafiltration Probes Administer Study Drug (e.g., Carprofen) Administer Study Drug (e.g., Carprofen) Implant Ultrafiltration Probes->Administer Study Drug (e.g., Carprofen) Collect Serial Samples (Plasma, Tissue Cage, Ultrafiltrate) Collect Serial Samples (Plasma, Tissue Cage, Ultrafiltrate) Administer Study Drug (e.g., Carprofen)->Collect Serial Samples (Plasma, Tissue Cage, Ultrafiltrate) LC-MS/MS Analysis LC-MS/MS Analysis Collect Serial Samples (Plasma, Tissue Cage, Ultrafiltrate)->LC-MS/MS Analysis Data Correction using this compound Data Correction using this compound LC-MS/MS Analysis->Data Correction using this compound Pharmacokinetic Modeling Pharmacokinetic Modeling Data Correction using this compound->Pharmacokinetic Modeling

Protocol for Using this compound as an Internal Standard

This protocol is adapted from a study in Merino sheep [1] [4].

  • Pre-Study Setup (14 days before experiment)

    • Administer this compound via subcutaneous injection at a dose of 0.2 mg/kg [1] [4].
    • This lead time allows the drug to distribute and reach stable concentrations in tissue fluids.
  • On the Day of Experiment

    • Implant ultrafiltration probes subcutaneously.
    • Administer the study drug (e.g., carprofen at 4 mg/kg IV).
    • Collect serial samples from plasma, tissue cages, and ultrafiltration probes over the study period (e.g., from -0.5 to 72 hours) [1].
  • Sample Analysis

    • Analyze concentrations of both the study drug and this compound using LC-MS/MS.
    • Correct the target analyte concentration using the formula [4]: Corrected [Drug] = Measured [Drug] × (Mean [this compound] / Concurrent [this compound])
LC-MS/MS Analysis Parameters

The table below summarizes the key parameters for analyzing this compound and a typical NSAID like carprofen [4].

Parameter This compound Analysis Carprofen Analysis (Example)
Sample Volume 400 µL (or 60 µL for small volumes) 100 µL (or 20 µL for small volumes)
Internal Standard Abamectin Mefenamic Acid
Protein Precipitation Acetonitrile (with IS) Acetonitrile (with IS)
Evaporation & Reconstitution Yes, then reconstitute in ACN Yes, then reconstitute in mobile phase
Injection Volume 20 µL Not Specified
Detection LC-MS/MS LC-MS/MS

Understanding the Inflammatory Response

The body's reaction to the implanted probe is a key factor affecting performance. The following diagram illustrates this process and its impact on your results [1] [4].

Inflammatory Response Impact on Ultrafiltration Probe Implantation Probe Implantation Tissue Trauma & Inflammation Tissue Trauma & Inflammation Probe Implantation->Tissue Trauma & Inflammation initiates Inflammatory Cells & Proteins Inflammatory Cells & Proteins Tissue Trauma & Inflammation->Inflammatory Cells & Proteins recruits Membrane Fouling/Obstruction Membrane Fouling/Obstruction Inflammatory Cells & Proteins->Membrane Fouling/Obstruction causes Reduced Analyte Flux Reduced Analyte Flux Membrane Fouling/Obstruction->Reduced Analyte Flux leads to Underestimated Drug Concentration Underestimated Drug Concentration Reduced Analyte Flux->Underestimated Drug Concentration results in

Histological examination has confirmed that ultrafiltration probes can be surrounded by a dense inflammatory infiltrate, which physically obstructs the membrane and reduces analyte flow [4].

Key Recommendations for Success

To summarize the core strategies for a successful experiment:

  • Plan for Inflammation: Assume some level of inflammatory response will occur and plan your protocol to mitigate it, either through timing or data correction [4].
  • Always Use an Internal Standard: The use of this compound to correct your data is not just a best practice; it is central to validating results from a technique known for variable recovery [1] [4].
  • Validate with Alternative Methods: Where possible, simultaneously use a more established but less ideal method, like subcutaneously implanted tissue cages, to cross-verify your ultrafiltration data [1] [4].

References

Moxidectin ABCB1 gene defect safety considerations

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Toxicity and Moxidectin Safety

The neurotoxicity of macrocyclic lactones (MLs) in susceptible animals is linked to the ABCB1-1Δ (or MDR1) mutation. This mutation results in a dysfunctional P-glycoprotein (P-gp) efflux transporter, which normally protects the brain by limiting drug penetration at the blood-brain barrier [1] [2].

This compound's safer profile is attributed to its distinct chemical structure as a milbemycin, which results in a weaker interaction with P-gp compared to avermectins like ivermectin [3] [4]. This reduces its dependence on P-gp for efflux from the brain.

The diagram below illustrates the crucial difference at the blood-brain barrier.

Safety Evidence from MDR1-Mutant Collie Studies

Recent GLP studies conducted specifically on homozygous MDR1-mutant Collies provide the highest level of evidence for safety.

Product (Test Article) Study Model Dosing Regimen Key Safety Findings Neurotoxicity Signs (AVS Score) Reference
Credelio Quattro (lotilaner, This compound, praziquantel, pyrantel) 32 homozygous MDR1-mutant Collies 0x, 1x, 2x, and 5x the MRTD; administered every 28 days for 3 cycles [1] Well-tolerated with no serious adverse events [1] No seizures/convulsions, ataxia, mydriasis, or muscle tremors. Salivation/vomiting was observed but was deemed a non-neurological, dose-dependent effect [1] Parasites & Vectors, 2025
Simparica Trio (sarolaner, This compound, pyrantel) Not specified in search results, but safety is supported by review articles. Once monthly chewable "Greater margin of safety compared to ivermectin in dogs with ABCB1 gene-defect" [4] N/A (Review) Frontiers in Veterinary Science, 2024

MRTD (Maximum Recommended Therapeutic Dose) for Credelio Quattro: ~0.04 mg/kg this compound, 40 mg/kg lotilaner, 10 mg/kg praziquantel, and 10 mg/kg pyrantel [1].

Alternative Models for Preclinical Safety Testing

Sourcing and conducting studies with MDR1-mutant Collies can be challenging. The following validated models can serve as alternatives for early-stage toxicity screening.

Model Type Description Key Utility Validation & Limitations
ABCB1-1Δ Knock-in/Knock-out Mouse Model Genetically engineered mouse: murine Abcb1a replaced with canine ABCB1-1Δ mutant cDNA; Abcb1b knocked out [5]. Screens for neurotoxicity of P-gp substrates; mirrors signs (lethargy, ataxia, tremors) seen in sensitive Collies [5]. Validated with ivermectin, doramectin, this compound, and digoxin. Correlates well with canine response [5].
In Vitro Cell Assay Cell line expressing the canine MDR1 mutation. Rapid, high-throughput testing to identify potential problem drugs without animal use [2]. Newer methodology; promising for early screening. Check WSU PrIMe for development status [2].

The typical workflow for employing these models is outlined below.

FAQs for Researchers

Q1: Why is this compound considered safer for ABCB1-mutant dogs than ivermectin? The primary reason is pharmacodynamic: this compound, a milbemycin, has a weaker binding affinity for mammalian P-glycoprotein compared to avermectins like ivermectin [3]. This reduces its accumulation in the brain of animals with a dysfunctional blood-brain barrier.

Q2: What are the critical clinical signs of neurotoxicity to monitor in our studies? The standardized Avermectin Sensitivity (AVS) scoring system should be used. Key signs include [1]:

  • Seizures or convulsions
  • Ataxia (loss of coordination)
  • Depression/lethargy
  • Mydriasis (dilated pupils)
  • Muscle tremors
  • Salivation/drooling

Q3: Where can I find a definitive list of "problem drugs" for ABCB1-mutant animals? The most up-to-date list is maintained by Washington State University's Program for Individualized Medicine (PrIMe). The list is compiled from peer-reviewed studies, case reports, and ongoing testing [6] [7].

References

Moxidectin vs ivermectin efficacy strongyloidiasis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes key findings from a recent large-scale phase 2b/3 trial and a systematic review, providing a direct comparison of the two therapeutics [1] [2] [3].

Feature Ivermectin Moxidectin
Recommended Dose 200 µg/kg bodyweight [2] 8 mg (single, weight-independent dose) [2]
Parasitological Cure Rate (CR) 95.7% (95% CI: 93.0-97.6) [2] [4] 93.6% (95% CI: 90.5-96.0) [2] [4]
Statistical Non-inferiority Reference Drug Confirmed non-inferior to ivermectin (OR 0.67, 95% CI: 0.36–1.25) [1] [3]
Common Adverse Events (AEs) Abdominal pain (~9%), Headache (~8%) [2] [4] Abdominal pain (~9%), Headache (~7%) [2] [4]
Nature of Adverse Events Predominantly mild [2] [4] Predominantly mild [2] [4]
Key Pharmacological Advantage Standard treatment [1] Longer plasma half-life (20-35 days); potential advantage against autoinfection [2]

Detailed Experimental Protocols

The data in the table above is primarily derived from a robust clinical trial design. Here is a detailed breakdown of the methodology.

Clinical Trial Design (Phase 2b/3)

The key study was a randomized, double-blind, parallel-group, non-inferiority trial conducted in Laos and Cambodia [2].

  • Participant Selection: Adults aged 18-65 years were screened. Inclusion required a confirmed S. stercoralis infection, defined by at least two positive Baermann assays from three separate stool samples. Key exclusion criteria involved immunosuppression, pregnancy, and comorbidities [2].
  • Intervention Groups: Participants were randomly assigned (1:1) to receive either:
    • A single oral dose of 8 mg this compound and an ivermectin-matched placebo.
    • A single oral dose of 200 µg/kg ivermectin and a this compound-matched placebo [2].
  • Primary Endpoint Assessment: The primary efficacy endpoint was cure rate, determined by the proportion of participants who became negative for S. stercoralis larvae in all Baermann assays performed on stool samples collected 14 to 21 days after treatment [2].
  • Safety Monitoring: Participants were assessed for adverse events at multiple time points post-treatment. The severity and relationship of AEs to the study drug were systematically recorded [2].

The workflow of this clinical trial is summarized in the following diagram:

start Adults Screened (n=4,291) included Participants Randomized (n=726) start->included ≥2 Positive Baermann Tests group1 This compound 8 mg (n=363) included->group1 group2 Ivermectin 200 µg/kg (n=363) included->group2 endpoint Primary Endpoint Analysis group1->endpoint Stool Test (14-21 days post-treatment) group2->endpoint Stool Test (14-21 days post-treatment) outcome1 Cure Rate: 93.6% endpoint->outcome1 outcome2 Cure Rate: 95.7% endpoint->outcome2

Mechanism of Action and Research Context

Both drugs are macrocyclic lactones, but their distinct properties are important for future development.

  • Shared Mechanism with Key Differences: Both ivermectin and this compound target glutamate-gated chloride ion channels in nematode nerves and muscles, causing paralysis and death [2]. However, they have different resistance patterns, which is a significant advantage for this compound in the face of potential ivermectin resistance [1] [2]. This compound's long half-life is theorized to be particularly beneficial for strongyloidiasis by potentially interrupting the parasite's autoinfection cycle more effectively [2].
  • Critical Research Gaps: Current high-quality evidence applies only to immunocompetent adults with chronic infection. Data is insufficient to recommend this compound for immunocompromised patients, children, or the elderly, or for treating hyperinfection syndrome [1] [3]. The weight-independent dosing of this compound offers a logistical advantage for large-scale public health control programs [2].

Conclusions and Future Directions

For researchers and drug developers, the evidence indicates:

  • This compound is a verified non-inferior alternative to ivermectin for the initial treatment of uncomplicated strongyloidiasis.
  • Its favorable pharmacokinetic profile and different resistance markers make it a strong candidate for further study, especially as a strategic tool to combat potential anthelmintic resistance.
  • Priority research areas include trials in immunocompromised populations, pediatric studies, and its potential role in community-wide preventive chemotherapy programs [1] [2] [4].

References

Moxidectin vs ivermectin toxicity dung beetles

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity at a Glance

Toxicity Parameter Ivermectin (IVM) Moxidectin (MOX) Toxicity Ratio (IVM:MOX) Test Organism
Antennal Response (IC50 - Me3N) [1] 8.16 µg kg⁻¹ 48.40 µg kg⁻¹ ~6 times more toxic Scarabaeus cicatricosus (adult)
Antennal Response (IC50 - NH3) [1] 16.67 µg kg⁻¹ 98.74 µg kg⁻¹ ~6 times more toxic Scarabaeus cicatricosus (adult)
Pre-Lethal Paralysis (pLC50) [1] 0.45 µg g⁻¹ 2.70 µg g⁻¹ ~6 times more toxic Scarabaeus cicatricosus (adult)
Metabolic Rate (IC50) [2] 0.24 µg g⁻¹ Not tested - Ateuchetus cicatricosus (adult)
Larval Mortality (LC50) [1] ~5 times more toxic [1] (Reference value) ~5 times more toxic Agrilinus constans (larvae)

Detailed Experimental Protocols

The data in the summary table is derived from standardized ecotoxicological tests designed to measure both sub-lethal (physiological) and pre-lethal (behavioral) effects.

Electroantennography (EAG) - Sub-lethal Effects

This protocol assesses the damage to the dung beetles' sensory nervous system by measuring the inhibition of their antennal (olfactory) response [1].

  • Objective: To determine the sub-lethal toxicity of IVM and MOX by evaluating their impact on the olfactory function of dung beetle antennae [1].
  • Test Organism: Adult individuals of a model dung beetle species (e.g., Scarabaeus cicatricosus) [1].
  • Dosing: Beetles are fed dung spiked with a range of known concentrations of IVM or MOX [1].
  • Procedure:
    • An antenna is excised from a treated beetle and mounted between two electrodes.
    • The antenna is exposed to controlled pulses of two specific odorants: trimethylamine (Me3N) and ammonia (NH3).
    • The electrical response of the antenna to these olfactory stimuli is recorded and measured.
  • Data Analysis: The percentage inhibition of the antennal response is calculated for each concentration. Data is fitted to log(inhibitor) vs. response models to interpolate the IC50 (the concentration that inhibits 50% of the antennal response) and the LOEC (Lowest Observed Effect Concentration) [1].

The workflow for this experimental method is as follows:

Start Start Experiment Dose Feed beetles with IVM/MOX spiked dung Start->Dose Prep Excise antenna and mount on electrodes Dose->Prep Stimulus Apply odorant pulses (Me3N and NH3) Prep->Stimulus Record Record electrical response signal Stimulus->Record Analyze Calculate % inhibition of antennal response Record->Analyze Model Fit data to model Determine IC50/LOEC Analyze->Model End Result: Sub-lethal toxicity threshold Model->End

Pre-Lethal Ataxia Test

This protocol evaluates the neuro-muscular toxicity of the compounds by observing the onset of paralysis, a pre-lethal symptom [1].

  • Objective: To determine the dose of IVM and MOX that causes irreversible ataxia (loss of muscle coordination) and paralysis in adult dung beetles [1].
  • Test Organism: Adult dung beetles (e.g., Scarabaeus cicatricosus) [1].
  • Dosing: Beetles are fed dung spiked with known concentrations of IVM or MOX, and the actual quantity of drug ingested is measured [1].
  • Procedure:
    • Treated beetles are observed daily for symptoms of neuro-muscular impairment.
    • Symptoms recorded include partial paralysis, ataxia (uncoordinated movement), and total paralysis [1] [3].
  • Data Analysis: The time until ataxia appears is recorded. Data is fitted to inhibitor vs. response models to interpolate the pLC50 (the ingested dose that causes paralysis in 50% of the test individuals) [1].

Ecological and Practical Implications

The experimental data has significant real-world consequences for pasture ecosystems and livestock management.

  • Mechanism of Action: Both drugs are macrocyclic lactones that act as agonists on glutamate-gated and GABA-gated chloride channels in nerve and muscle cells of invertebrates. This leads to disrupted neural transmission, inhibition of antennal response, ataxia, paralysis, and death [1] [4].
  • Ecosystem Impact: Dung beetles provide crucial ecosystem services, including dung removal, soil aeration, parasite control, and nutrient cycling [5]. IVM use has been linked to long-term decreases in dung beetle species richness and functionality in field settings, reducing the rate of dung decomposition and leading to dung accumulation [3] [5].
  • Management Recommendations: Some researchers and advisory bodies suggest that This compound serves as a less harmful alternative for parasite control where effective [3] [6]. Other strategies to mitigate harm include:
    • Using targeted (selective) treatments rather than blanket dosing [6].
    • Poo-picking from pastures shortly after treatment [6].
    • Administering anthelmintics during colder months when dung beetles are less active [6].

Pathways and Workflow Overview

The following diagram synthesizes the core logical relationships, from the drugs' biochemical action to their ultimate ecological impact.

ML Macrocyclic Lactones (MLs) Ivermectin & this compound Action Mode of Action: Agonists of GluCl & GABA chloride channels ML->Action Effect Cellular Effect: Increased membrane permeability Disrupted neurotransmission Action->Effect Symptom Organism-Level Symptoms Effect->Symptom SubL Sub-Lethal: Antennal inhibition (Loss of smell) Symptom->SubL PreL Pre-Lethal: Ataxia & Paralysis Symptom->PreL Lethal Lethal: Death Symptom->Lethal Impact Population & Ecosystem Impact: Reduced diversity and function Impaired dung removal SubL->Impact PreL->Impact Lethal->Impact

References

Moxidectin vs ivermectin pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

Parameter Moxidectin (Human, Oral) Ivermectin (Human, Oral)
Key Indication Treatment of onchocerciasis (river blindness) in individuals aged 12+ [1] Treatment of onchocerciasis, lymphatic filariasis, strongyloidiasis, and scabies [2]
Chemical Class Milbemycin [3] Avermectin [2]
Lipophilicity (Log P) 5.4 [3] 4.3 [3]
Time to Peak Concentration (Tmax) ~4 hours [3] ~4-5 hours [2]
Terminal Half-Life (T1/2) ~20-23 days [3] ~12.6 - 80 hours (approx. 0.5 - 3.3 days); wide variability reported, often cited as 18-35 hours [2] [4]
Volume of Distribution (Vd/F) 19.21 ± 3.61 L/kg (in dogs) [5] 5.35 ± 1.29 L/kg (in dogs) [5]
Oral Clearance (CL/F) 0.0220 ± 0.0038 L/h/kg (in dogs) [5] 0.0498 ± 0.0179 L/h/kg (in dogs) [5]
Plasma Protein Binding Information not available in search results >90% [4] [6]

Detailed Experimental Data and Methodologies

The quantitative data in the table above are derived from specific clinical and preclinical studies. Here are the experimental details for the key findings.

This compound Pharmacokinetics in Infected Patients
  • Source: [3]
  • Study Design: A single-center, ivermectin-controlled, double-blind, randomized, single-ascending-dose study in Ghanaian adults infected with Onchocerca volvulus.
  • Dosing and Sampling: Participants received a single oral dose of 2, 4, or 8 mg this compound. Plasma samples were collected before dosing and at intervals up to 12-18 months post-dose.
  • Analytical Method: this compound plasma concentrations were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.
  • Key Results: The study found that AUC and Cmax were dose-proportional. The mean terminal half-lives were 20.6, 17.7, and 23.3 days for the 2, 4, and 8 mg doses, respectively, confirming its long-lasting presence in the body.
Ivermectin Pharmacokinetics and Metabolite Activity
  • Source: [2] [4]
  • Study Design: Various studies in healthy volunteers and onchocerciasis patients, including analysis of metabolite pharmacokinetics.
  • Dosing and Sampling: Subjects typically received a single oral dose of 150 µg/kg or 12 mg. Blood samples were collected over several days.
  • Analytical Method: Ivermectin concentrations were historically measured using HPLC. A recent study used HPLC to purify metabolites and then tested their activity in mosquito feeding assays [4].
  • Key Results: Ivermectin is rapidly absorbed. Its half-life shows considerable inter-individual variability. Recent research highlights that some of its oxidative metabolites (e.g., M1 and M4) have long half-lives (over 54 hours) and contribute to sustained biological activity, such as mosquitocidal effects [4].
Comparative Pharmacokinetics in a Preclinical Model
  • Source: [5]
  • Study Design: A comparative study in beagle dogs experimentally infected with the filarial parasite Brugia pahangi.
  • Dosing and Sampling: Dogs received a single oral dose of 250 µg/kg of either ivermectin or this compound. Blood samples were collected from 0.5 hours up to 56 days post-treatment.
  • Analytical Method: Plasma was analyzed by high-performance liquid chromatography (HPLC).
  • Key Results: This study provided direct comparative data, showing this compound's significantly higher volume of distribution and longer half-life compared to ivermectin, consistent with its higher lipophilicity.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the general workflow for conducting and analyzing these types of pharmacokinetic studies, as reflected in the cited research.

pk_study Study Design    (Randomized, Controlled) Study Design    (Randomized, Controlled) Drug Administration    (Single Oral Dose) Drug Administration    (Single Oral Dose) Study Design    (Randomized, Controlled)->Drug Administration    (Single Oral Dose) Biological Sampling    (Serial Blood Collection) Biological Sampling    (Serial Blood Collection) Drug Administration    (Single Oral Dose)->Biological Sampling    (Serial Blood Collection) Bioanalytical Method    (HPLC Analysis) Bioanalytical Method    (HPLC Analysis) Biological Sampling    (Serial Blood Collection)->Bioanalytical Method    (HPLC Analysis) Data Analysis    (Non-Compartmental/Model) Data Analysis    (Non-Compartmental/Model) Bioanalytical Method    (HPLC Analysis)->Data Analysis    (Non-Compartmental/Model) Key Parameters    (Cmax, Tmax, Half-life, AUC) Key Parameters    (Cmax, Tmax, Half-life, AUC) Bioanalytical Method    (HPLC Analysis)->Key Parameters    (Cmax, Tmax, Half-life, AUC)

Key Interpretations of the Data

The experimental data reveals critical differences that inform clinical use:

  • Longer Half-life of this compound: this compound's half-life of approximately 3 weeks is substantially longer than ivermectin's half-life of about 1-3 days. This directly supports the finding that a single dose of this compound suppresses skin microfilariae for a longer duration than ivermectin, a key efficacy advantage in onchocerciasis control [1] [3].
  • Impact of Lipophilicity: this compound's higher lipophilicity (Log P) contributes to its larger volume of distribution, indicating greater tissue penetration and storage (e.g., in adipose tissue). This serves as a reservoir, leading to slower elimination and a longer terminal half-life [3].
  • Clinical Efficacy Correlation: The pharmacokinetic properties directly translate to clinical outcomes. The sustained plasma levels of this compound correlate with its superior and prolonged suppression of skin microfilariae density compared to ivermectin, as observed in clinical trials [1].

References

Moxidectin vs ivermectin P-glycoprotein substrate affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of P-gp Interaction

The table below summarizes key experimental findings that highlight the differences in how these two drugs interact with P-glycoprotein.

Parameter Ivermectin Moxidectin Experimental Context & Significance
P-gp Substrate Strength Strong substrate [1] [2] Poor/Weak substrate [1] [2] [3] Determines susceptibility to P-gp-mediated efflux, impacting safety and pharmacokinetics.
Transport Rate Significantly higher [2] Significantly lower (p < 0.01) [2] Measured across human intestinal epithelial cell monolayers. Explains different tissue distribution.
Neurotoxicity in P-gp deficient models Higher neurotoxic potential; toxic at 0.1 mg/kg in sensitive dogs [2] [4] Lower neurotoxic potential; tolerated at 0.1 mg/kg in sensitive dogs [2] [4] This compound is safer in subjects with dysfunctional P-gp (e.g., certain dog breeds).
Interaction with Mammalian P-gp Potent inhibitor (IC₅₀: ~0.25 µM for rhodamine-123 efflux) [5] Much weaker interaction [1] Ivermectin's strong inhibition can lead to drug-drug interactions.

Detailed Experimental Evidence and Protocols

For researchers, the methodologies behind these findings are critical. Here is a detailed breakdown of key experiments:

  • ATPase Activity Assay [5]

    • Objective: To determine if a compound is a P-gp substrate by measuring stimulation of ATP hydrolysis, which provides the energy for the efflux pump.
    • Protocol: Membrane vesicles expressing human P-gp are incubated with the test compound (e.g., ivermectin, this compound) across a concentration range. The amount of inorganic phosphate (Pi) released from ATP is measured and compared to a known P-gp substrate like verapamil.
    • Key Finding: Ivermectin did not stimulate ATPase activity in this specific assay [5], which can indicate a very high-affinity interaction that is difficult to displace. Other studies confirm it is a strong substrate through different methods [1] [6].
  • Cellular Transport Studies [2]

    • Objective: To directly compare the rate at which P-gp transports this compound versus ivermectin.
    • Protocol: Using cell monolayers (e.g., human intestinal epithelial cells) that express P-gp, radiolabeled drugs are added to one side (apical or basal), and the amount transported to the opposite side over time is measured.
    • Key Finding: The transport rate of radiolabeled this compound was "significantly lower" than that of ivermectin and selamectin (p < 0.01), providing direct evidence that this compound is a poor P-gp substrate [2].
  • In Vivo Neurotoxicity and Brain Penetration [4]

    • Objective: To disentangle whether differences in neurotoxicity are due to differing brain concentrations or differing intrinsic effects on the CNS.
    • Protocol: P-gp-deficient CF-1 mice were dosed with ivermectin or this compound. Drug concentrations in the brain were quantified, and neurotoxicity was objectively assessed using a rotarod test (measuring the mouse's ability to stay on a rotating rod).
    • Key Finding: At doses leading to comparable brain concentrations, this compound induced less neurotoxicosis. This demonstrates that this compound has a lower intrinsic neurotoxic potential than ivermectin, not just lower brain accumulation [4].

The following diagram illustrates the fundamental difference in how P-gp handles these two drugs at a cellular level, which underpins the observed experimental and clinical data.

G Substrate Macrocyclic Lactone in Cell Pgp P-glycoprotein (P-gp) Efflux Pump Substrate->Pgp  Binds Outside Extruded from Cell Pgp->Outside  Actively Transported Ivermectin Ivermectin: Strong Binding Ivermectin->Substrate This compound This compound: Weak Binding This compound->Substrate Legend Key Concept: Strength of binding to P-gp determines efflux rate and subsequent effects.

Implications for Research and Development

The differential P-gp interaction has direct consequences for drug efficacy, safety, and resistance.

  • Safety and Toxicity Profile: this compound's poor substrate quality for P-gp is a major reason for its superior safety profile in mammals, particularly in individuals with compromised P-gp function [1] [2]. This is crucial for veterinary use in dog breeds with the MDR1 mutation and lowers the risk of neurotoxicity in general use.
  • Pharmacokinetics and Efficacy: Ivermectin's strong interaction with host P-gp contributes to its elimination from the body [1]. This compound's weaker interaction is a key factor in its favorable pharmacokinetics, including a larger volume of distribution, longer half-life, and greater systemic exposure, which contributes to its longer-lasting anthelmintic effect [2] [7].
  • Mechanisms of Anthelmintic Resistance: In parasites, overexpression of ABC transporters like P-gp is a recognized mechanism of macrocyclic lactone resistance [1] [8]. Because this compound is a poor P-gp substrate, it is less susceptible to this efflux-based resistance mechanism. This can explain why this compound is often effective against some nematode strains that have developed resistance to ivermectin [1] [2].

How to Proceed with Your Research

The experimental data and diagrams provided should serve as a solid foundation for your comparison guide. For deeper research, you could:

  • Investigate Specific Binding Assays: Look into studies that use radioligand binding or surface plasmon resonance (SPR) to quantify the binding constants (Kd) of each drug to purified P-gp.
  • Explore Pharmacokinetic Modeling: Incorporate this mechanistic data into physiologically based pharmacokinetic (PBPK) models to predict drug behavior in different tissues and scenarios.

References

Moxidectin vs ivermectin environmental toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Environmental Toxicity at a Glance

Aspect Ivermectin Moxidectin Key Findings
General Toxicity (Dung Beetles) 6x more toxic than this compound [1] Less toxic than ivermectin [1] IVM's LC50 (lethal concentration for 50% of population) is significantly lower than MOX's for multiple species [2] [1].
Sub-Lethal Effects (Insects) Causes lethargy, paralysis, molting issues, and necrosis in insects [3] [1] Similar mode of action, but effects are less severe at comparable doses [1] Both drugs inhibit antennal response (olfaction) in dung beetles, a critical sub-lethal effect [1].
Plant Toxicity Causes yellowing, tissue death, and reduced growth in sensitive native plants; promotes weed growth [3] Reduces above-ground biomass and leaf area in grassland plants [4] Ivermectin can shift plant community balance by stressing native species while weeds thrive [3].
Environmental Persistence Excreted in dung; residues persist in soil from fertilized slurry [5] [6] More lipophilic, leading to a longer mean residence time in animal tissues and environment [7] [1] This compound's longer persistence may partially offset its lower initial toxicity [1].

Detailed Experimental Data and Methodologies

Toxicity to Dung Beetles and Flies

Multiple studies have quantitatively compared the toxicity of these drugs to insects crucial for dung decomposition.

  • Study on Adult Dung Beetles (Scarabaeus cicatricosus) [1]:

    • Objective: To compare sub-lethal and pre-lethal effects of ivermectin and this compound.
    • Methodology: Adult beetles were fed dung spiked with known concentrations of either drug.
      • Sub-lethal Effect: Electroantennography (EAG) was used to measure the inhibition of the antennal response to odorants (Me3N and NH3) after drug ingestion. This tests the damage to the nervous system and sensory perception.
      • Pre-lethal Effect: The time until the onset of ataxia (loss of muscle control) was recorded and related to the ingested dose.
    • Key Metrics: The study calculated the IC50 (concentration that inhibits 50% of antennal response) and pLC50 (dose that causes paralysis in 50% of individuals).
    • Result: Ivermectin was six times more toxic than this compound in both the EAG tests (IC50) and the ataxia induction (pLC50).
  • Study on 11 Species of Dung Flies [2]:

    • Objective: To determine the lethal toxicity (LC50) of both drugs across multiple fly species.
    • Methodology: Fly larvae were reared in cattle dung spiked with a range of concentrations of ivermectin or this compound. Mortality was assessed, and LC50 values were calculated using probit analysis.
    • Result: this compound's LC50 was consistently and significantly higher (by approximately an order of magnitude) than ivermectin's across all 11 species, confirming that this compound is less toxic. Sepsid flies were found to be the most sensitive group [2].
Effects on Plants

The impact on plants differs from that on insects, as plants are not the primary target organisms, but they can be affected through soil contamination.

  • Study on Native Prairie Plants (Environmental Remediation Class) [3]:

    • Objective: To observe the effects of ivermectin on native plants.
    • Methodology: Native prairie plants were exposed to three levels of ivermectin: a realistic fecal dosage, a high dosage, and a control. Plant health was monitored for symptoms like yellowing, tissue death, and reduced growth.
    • Result: At high doses, plants died quickly. At realistic doses, sensitive species like upright prairie coneflower showed immediate stress, while weedy species like lamb's quarters were unaffected or even thrived, potentially shifting the ecosystem balance [3].
  • Study on Grassland Plants with this compound [4]:

    • Objective: To investigate this compound's effect on plant growth and the role of plant competition.
    • Methodology: Four grassland species were grown in pots with soil treated with this compound (0.1, 1, and 5 μg g⁻¹). In half the pots, a dominant grass competitor was added.
    • Result: At 5 μg g⁻¹, this compound reduced above-ground biomass and intact leaf area while increasing specific leaf area. These effects were often more pronounced when there was no plant competition, suggesting anthelmintic residues can negatively affect plant recruitment, especially in open soil patches [4].
Environmental Persistence and Residues

The behavior of these drugs in the environment is a critical part of their risk assessment.

  • Residue Study in Swine Farms [5] [6]:

    • Objective: To track ivermectin residues from treated sows to the environment.
    • Methodology: Faecal, slurry, and soil samples were collected from farms using ivermectin. Drug concentrations were analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Result: Ivermectin residues were detected in soil fertilized with farm slurry, with concentrations sometimes exceeding ecotoxicological thresholds for non-target species. The excretion route (oral vs. injection) significantly influenced the concentration and timing of residues in faeces [5] [6].
  • Pharmacokinetic Study in Dairy Sheep [7]:

    • Objective: To compare the excretion patterns of ivermectin and this compound in milk.
    • Methodology: Sheep were administered either drug subcutaneously or orally. Milk and plasma concentrations were measured over time using HPLC.
    • Result: this compound was excreted in milk at higher concentrations and for a longer duration (detected up to 35 days post-treatment) compared to ivermectin. This is attributed to this compound's higher lipophilicity [7].

Mechanism of Action

Both ivermectin and this compound belong to the macrocyclic lactone family and share a similar mode of action, which explains their toxicity to non-target insects [1].

G ML Macrocyclic Lactone (IVM/MOX) GluCl Glutamate-gated Chloride Channel (GluCl) ML->GluCl Binds to and Activates GABA GABA-gated Chloride Channel ML->GABA Binds to and Activates Influx Increased Chloride Ion Influx into Cell GluCl->Influx Note Note: Mammals lack GluCl channels, making them less susceptible. GluCl->Note GABA->Influx Hyper Hyperpolarization of Nerve/Muscle Cell Influx->Hyper Effect Paralysis → Death Hyper->Effect

This shared mechanism is why both drugs cause neurological symptoms like lethargy and paralysis in insects [3] [1]. The difference in toxicity is likely due to their specific chemical structures and pharmacokinetics, with this compound's lack of a disaccharide group being a key differentiator [1].

Overall Conclusion

For researchers and environmental assessors, the choice between these two parasiticides involves a trade-off:

  • Ivermectin presents a higher immediate toxicity to a broad range of non-target dung beetles and flies.
  • This compound, while less toxic initially, poses a greater long-term exposure risk due to its higher lipophilicity and persistence in the environment.

The "safer" option from an ecotoxicological standpoint is context-dependent and requires weighing the severity of acute toxicity against the potential for chronic environmental accumulation.

References

Safety and Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ivermectin Moxidectin
Neurotoxicity (in P-gp deficient mice) Higher toxicity; LD₅₀: 0.46 µmol/kg [1] Lower toxicity; LD₅₀: 2.3 µmol/kg [1]
Toxic Brain Concentration ~240 pmol/g [1] ~1060 pmol/g (approx. 4x higher) [1]
GABA Receptor Potentiation Stronger (413.7% of GABA response) [1] Weaker (257.4% of GABA response) [1]
Interaction with P-glycoprotein Stronger inhibitor; higher brain penetration risk [1] Weaker inhibitor; lower brain penetration risk [1]
Clinical Tolerability (Onchocerciasis) Well tolerated, safety profile established [2] [3] Similar to ivermectin; well tolerated [2] [3]
Elimination Half-Life Shorter (~16 hours in onchocerciasis patients) [4] Significantly longer (20-35 days) [5]

Key Experimental Data and Context

The differences in safety margins stem from variations in how the two drugs interact with biological systems.

  • Neurotoxicity and P-gp Interaction: P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that prevents toxins from entering the brain [1]. Ivermectin is a strong substrate and inhibitor of P-gp. In individuals with impaired P-gp function, ivermectin can accumulate in the brain, leading to neurotoxicity [1]. This compound interacts less with P-gp, resulting in lower brain concentrations and a higher toxicity threshold, even when P-gp is deficient [1].

  • Mechanism of Action and Toxicity: Both drugs act on glutamate-gated chloride channels in parasites, but their effects on mammalian GABA(A) receptors differ. Ivermectin causes a significantly greater potentiation of the GABA-induced response in mammalian neurons compared to this compound. Since GABA is a key inhibitory neurotransmitter, this stronger effect is a major factor in ivermectin's higher neurotoxicity potential [1].

The following diagram illustrates the journey of these drugs and their key interactions leading to neurotoxicity.

drug_pathway Start Oral Administration BBB Blood-Brain Barrier Start->BBB Brain Brain Accumulation BBB->Brain Higher penetration Toxicity Neurotoxicity Brain->Toxicity GABA GABA(A) Receptor Brain->GABA Binds and Potentiates Pgp P-gp Efflux Pump Pgp->BBB Protects

Detailed Experimental Protocols

The data in the table and diagram are derived from rigorous pre-clinical and clinical studies.

  • In Vivo Neurotoxicity Study (Ménez et al., 2012)

    • Objective: To compare the relative neurotoxicity of ivermectin and this compound in vivo [1].
    • Model: P-glycoprotein-deficient (Mdr1ab(-/-)) mice and wild-type mice [1].
    • Dosing: Subcutaneous administration of increasing doses to determine the LD₅₀ (the dose lethal to 50% of the population) [1].
    • Analysis: Monitoring survival over 14 days. Measurement of drug concentrations in brain and plasma to establish toxic threshold levels [1].
  • In Vitro GABA(A) Channel Assay (Ménez et al., 2012)

    • Objective: To compare the drugs' effects on mammalian GABA receptors [1].
    • Model: Rat α1β2γ2 GABA channels expressed in Xenopus oocytes [1].
    • Protocol: Using two-electrode voltage clamp technique, the potentiation of GABA-induced chloride current by ivermectin and this compound was measured and compared [1].
  • Clinical Safety Trials (Opoku et al., 2023 & Kuesel et al., 2022)

    • Objective: To evaluate the safety and tolerability of this compound in human populations [2] [3].
    • Design: Randomized, controlled trials in endemic areas for onchocerciasis and lymphatic filariasis [2] [3].
    • Participants: Adults infected with Onchocerca volvulus or Wuchereria bancrofti [2] [3].
    • Methodology: Participants were monitored for treatment-emergent adverse events (TEAEs) after receiving a single dose of this compound (often 8 mg) or ivermectin (150-200 μg/kg). The frequency and severity of adverse events were compared between treatment groups [2] [3].

Interpretation and Research Implications

The experimental data provides clear guidance for drug development and application.

  • Broader Therapeutic Window: The higher LD₅₀ and higher brain concentration required for toxicity suggest this compound has a wider therapeutic index, which is a significant safety advantage [1].
  • Safer for Vulnerable Populations: The lower neurotoxicity risk is particularly relevant for populations with a higher prevalence of P-gp polymorphisms or those co-infected with parasites like Loa loa, where ivermectin can cause serious adverse events [1].
  • Clinical Correlates Safety: The superior pre-clinical neurotoxicity profile of this compound aligns with its well-tolerated nature in human clinical trials, supporting its potential for widespread use in mass drug administration programs [2] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

639.37711765 Da

Monoisotopic Mass

639.37711765 Da

Boiling Point

When found in oily form it is expected to boil at 160 ºC

Heavy Atom Count

46

LogP

6

Appearance

White to off-white solid powder

Melting Point

145-154 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NGU5H31YO9

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (36.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (59.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (34.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (34.65%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Moxidectin is indicated for the treatment of river blindness, also called onchocerciasis, in patients aged 12 years and older. River blindness is caused by a parasitic worm _Onchocerca volvulus_ and it is manifested as severe itching, disfiguring skin conditions and visual impairment caused by the worm's larvae. The transmission of _Onchocerca volvulus_ is performed person to person by black flies that breed in fast-flowing rivers in sub-Saharan Africa, Yemen and South and Central America. The larvae released by the adult parasite invade skin and eyes where they can produce the severe disease manifestations.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiparasitic Agents; Anthelmintics; Antinematodal Agents; Insecticides; Macrolides

Pharmacology

Moxidectin has been reported to be highly effective against _Onchocerca volvulus_ when compared to ivermectin.[A33398] When moxidectin was administered in infected individuals, the microfilarial load in the skin was lower even when compared to the current therapy, ivermectin. The levels of microfilarial got reduced to an undetectable level while being safe to be used in mass drug administration.[L2986]
Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

MeSH Pharmacological Classification

Insecticides

ATC Code

QP54AB52
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CX - Other antinematodals
P02CX03 - Moxidectin

Mechanism of Action

Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

113507-06-5

Absorption Distribution and Excretion

The penetration of moxidectin in the parasite is not restricted as this compound is a very poor substrate of p-glycoprotein, which is vital for the reduction of the uptake of lipophilic compounds from the GI tract and for the increase in biliary, intestinal and renal secretion. After oral administration of moxidectin, the plasma maximal concentration of 70.4 mg/kg was reached after 0.37 day with a reported AUC of 363.6 mcg/day/ml. It is also important to mention that oral bioavailability is enhanced with the co-administration with lipids.
When moxidectin is orally administered, 2% of the dose is eliminated unchanged in the feces within 72 hours. Renal elimination is negligible.
Moxidectin presents a larger volume of distribution and mean residence time when compared to ivermectin. The reported volume of distribution is of 1.2 l/kg.
The apparent clearance of moxidectin is 3.5 L/hour.

Metabolism Metabolites

Reports have registered enzymatic modification in humans and in nematodes. In the case of moxidectin, there has been registered C29-30- and C14-mono-hydroxymethyl derivatives mainly by the cytochrome CYP3A and CYP2B. The metabolism of moxidectin is considered to contribute to a small extent to the elimination. Some other metabolites formed are O-demethyl-dihydroxy metabolites. The metabolism of the of moxidectin is not major as the major residue in fat, liver, kidney and muscle is the unchanged moxidectin.

Wikipedia

Moxidectin

Biological Half Life

Moxidectin reporter terminal half-life is 20.2 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
1: Diakou A, Morelli S, Dimzas D, Di Cesare A, Capelli G, Parrinello C, Pollmeier M, Schaper R, Traversa D. Efficacy of a moxidectin/imidacloprid spot-on formulation (Advocate(®)) for the treatment of Troglostrongylus brevior in naturally infected cats in a field study in Greece. Parasit Vectors. 2019 Nov 4;12(1):519. doi: 10.1186/s13071-019-3760-9. PubMed PMID: 31685011; PubMed Central PMCID: PMC6829829.
2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.
3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.
4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.
5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.
6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.
7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.
8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.
9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.
10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.
11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.
12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.
13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.
14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.
15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.
16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.
17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.
18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.
19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.
20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.

Explore Compound Types